Camphor sulfonic acid methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJIRRXGXBJAU-LDYMZIIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1S)-(+)-10-Camphorsulfonic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl (1S)-(+)-10-camphorsulfonate, a derivative of the chiral resolving agent (1S)-(+)-10-camphorsulfonic acid. This document details potential synthetic methodologies, compiled from established chemical literature, to assist researchers in the preparation of this compound. Included are proposed experimental protocols, tables of quantitative data for starting materials, and visualizations of the synthetic pathways.
Introduction
(1S)-(+)-10-Camphorsulfonic acid is a widely utilized chiral resolving agent in organic synthesis and pharmaceutical development.[1][2] Its methyl ester, (1S)-(+)-10-camphorsulfonic acid methyl ester, serves as a key derivative and can be a critical component in various synthetic strategies. The esterification of the sulfonic acid group modifies the polarity and reactivity of the parent molecule, opening avenues for further functionalization or specific applications where the free acid is unsuitable. This guide outlines the primary methods for the preparation of this methyl ester.
Synthetic Pathways
The synthesis of methyl (1S)-(+)-10-camphorsulfonate is primarily achieved through the esterification of (1S)-(+)-10-camphorsulfonic acid. Several established methods for the esterification of sulfonic acids can be employed. The most common and practical approaches include:
-
Esterification with Trimethyl Orthoformate: This is a mild and efficient method for the methylation of sulfonic acids.
-
Fischer-Speier Esterification: A classic acid-catalyzed esterification using an excess of methanol.
-
Methylation with Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): A highly efficient but hazardous method (diazomethane) or a safer alternative (TMS-diazomethane) for methylation under mild conditions.
The following sections will provide detailed experimental protocols for each of these methods.
Experimental Protocols
Synthesis of Starting Material: (1S)-(+)-10-Camphorsulfonic Acid
The starting material, (1S)-(+)-10-camphorsulfonic acid, can be synthesized from (1S)-(+)-camphor. A typical procedure involves the sulfonation of camphor using a mixture of concentrated sulfuric acid and acetic anhydride.[3][4]
Reaction Scheme:
Figure 1: Synthesis of the starting material.
Experimental Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath and add acetic anhydride dropwise, maintaining the temperature below 20 °C.[4]
-
To this mixture, add coarsely powdered (1S)-(+)-camphor in portions.[4]
-
Continue stirring until the camphor has completely dissolved.
-
Allow the reaction mixture to stand for 36 hours.[4]
-
Collect the precipitated (1S)-(+)-10-camphorsulfonic acid by suction filtration and wash with diethyl ether.[4]
-
Dry the product in a vacuum desiccator. The product can be further purified by recrystallization from glacial acetic acid.[4]
Method A: Esterification with Trimethyl Orthoformate
This method is advantageous due to its mild reaction conditions and high yields for the esterification of sulfonic acids.
Reaction Scheme:
Figure 2: Esterification with Trimethyl Orthoformate.
Experimental Procedure:
-
Dissolve (1S)-(+)-10-camphorsulfonic acid in trimethyl orthoformate in a round-bottomed flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 14 hours or heat to reflux for 30 minutes.
-
Remove the excess trimethyl orthoformate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Method B: Fischer-Speier Esterification
This classical method utilizes an acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.
Reaction Scheme:
Figure 3: Fischer-Speier Esterification.
Experimental Procedure:
-
Suspend (1S)-(+)-10-camphorsulfonic acid in an excess of methanol in a round-bottomed flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Method C: Methylation with TMS-diazomethane (A Safer Alternative to Diazomethane)
TMS-diazomethane offers a safer alternative to the highly toxic and explosive diazomethane for the efficient methylation of sulfonic acids.
Reaction Scheme:
Figure 4: Methylation with TMS-diazomethane.
Experimental Procedure:
-
Dissolve (1S)-(+)-10-camphorsulfonic acid in a mixture of a suitable solvent (e.g., diethyl ether or toluene) and methanol at 0 °C.
-
Slowly add a solution of TMS-diazomethane in hexane dropwise to the stirred solution. Evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography.
Data Presentation
Table 1: Physicochemical Data of Starting Material and Product
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| (1S)-(+)-10-Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | 3144-16-9 | White crystalline powder | 196-200 (dec.)[3] |
| (1S)-(+)-10-Camphorsulfonic Acid Methyl Ester | C₁₁H₁₈O₄S | 246.32 | 62319-13-5 | Not available | Not available |
Table 2: Spectroscopic Data of (1S)-(+)-10-Camphorsulfonic Acid
| Type of Spectrum | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 0.93 (s, 3H), 1.07 (s, 3H), 1.40-2.50 (m, 7H), 3.14 and 3.53 (AB quartet, 2H, J = 15.1 Hz)[5] |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from starting material to the purified and characterized final product.
Figure 5: General workflow for synthesis.
Conclusion
This technical guide provides a foundational understanding of the synthesis of (1S)-(+)-10-camphorsulfonic acid methyl ester. The detailed protocols for various synthetic methods offer researchers and drug development professionals a starting point for the preparation of this compound. It is recommended that the reaction progress be carefully monitored and the final product be thoroughly characterized by modern analytical techniques to ensure purity and structural integrity. The choice of synthetic method will depend on the available resources, safety considerations, and the desired scale of the reaction.
References
physical and chemical properties of methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, a derivative of camphor-10-sulfonic acid. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chiral auxiliary, resolving agent, or reference standard.
Chemical Identity and Structure
Methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a methyl ester of the well-known chiral resolving agent, camphor-10-sulfonic acid. The presence of the rigid bicyclic camphor backbone imparts a specific stereochemistry, making it a valuable tool in asymmetric synthesis.
-
IUPAC Name: methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate[1]
-
Synonyms: (-)-Camphor Sulfonic Acid Methyl Ester, Methyl Camphorsulfonate[1]
-
CAS Number: 83603-04-7 (for the (1R,4S) enantiomer)
-
Molecular Formula: C₁₁H₁₈O₄S[1]
-
Molecular Weight: 246.33 g/mol [1]
Physicochemical Properties
While experimental data on the physical properties of methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is limited in publicly available literature, computed properties provide valuable insights.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 246.33 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 246.09258022 Da | PubChem |
| Monoisotopic Mass | 246.09258022 Da | PubChem |
| Topological Polar Surface Area | 68.8 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 418 | PubChem |
Note: The data presented in this table is based on computational models and may differ from experimental values.
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis can be logically envisioned as a two-step process starting from the commercially available camphor-10-sulfonic acid.
Caption: Proposed two-step synthesis of the target compound.
General Experimental Procedure (Hypothetical)
Step 1: Synthesis of ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
-
To a solution of ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude sulfonyl chloride.
Step 2: Synthesis of Methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
-
Dissolve the crude sulfonyl chloride in an anhydrous solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0 °C and add methanol, followed by the slow addition of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl.
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure methyl ester.
Applications in Research and Development
While specific biological activities of this compound are not widely reported, its structural relationship to camphor-10-sulfonic acid suggests its primary utility in the following areas:
-
Chiral Auxiliary and Resolving Agent: The parent sulfonic acid is extensively used for the resolution of racemic mixtures of amines and other basic compounds. The methyl ester could potentially be used in chiral synthesis or as a precursor to other chiral derivatives.
-
Reference Standard: This compound is commercially available as a reference standard, likely for the identification and quantification of impurities in drug substances that are synthesized using camphor-10-sulfonic acid.
-
Intermediate in Organic Synthesis: It can serve as a chiral building block for the synthesis of more complex molecules.
Safety and Handling
Detailed toxicology data for this specific compound is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
Methyl ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a chiral compound with potential applications in asymmetric synthesis and as a reference material in pharmaceutical analysis. While a comprehensive set of experimental data is not yet available in the public domain, this guide provides a summary of its known properties and a scientifically sound, albeit hypothetical, approach to its synthesis. Further research is warranted to fully characterize its physical, chemical, and biological properties.
References
Spectroscopic Data of Camphor Sulfonic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for camphor sulfonic acid methyl ester, a key intermediate in organic synthesis and pharmaceutical development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presented in a clear and accessible format to support research and development activities.
Compound Information
| Compound Name | This compound |
| IUPAC Name | Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate |
| CAS Number | 62319-13-5[1] |
| Molecular Formula | C11H18O4S[1] |
| Molecular Weight | 246.32 g/mol [1] |
| Structure | |
![]() |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts
| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| C1-CH2 | ~3.0 - 3.5 (d) | ~48.0 |
| O-CH3 | ~3.8 (s) | ~53.0 |
| C4-H | ~2.0 - 2.2 (m) | ~42.5 |
| C5, C6-H2 | ~1.4 - 2.1 (m) | ~25.0, ~27.0 |
| C7-CH3 | ~0.9 (s) | ~19.0 |
| C7-CH3 | ~1.1 (s) | ~20.0 |
| C2=O | - | ~215.0 |
| C1 | - | ~58.0 |
| C7 | - | ~47.0 |
| C3-H2 | ~1.9 - 2.5 (m) | ~43.0 |
Note: Predicted values are based on the analysis of related camphor derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ketone) | 1730 - 1750 (strong) |
| S=O (sulfonate) | 1350 - 1370 and 1170 - 1190 (strong, two bands) |
| C-O (ester) | 1000 - 1300 (strong) |
| C-H (alkane) | 2850 - 3000 (medium to strong) |
Mass Spectrometry (MS)
Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported. The molecular ion peak [M]⁺ is expected at m/z 246. Key fragment ions observed in selective ion monitoring (SIM) mode provide insight into the fragmentation pattern of the molecule.
Table 3: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion |
| 246 | [M]⁺ Molecular ion |
| 170.1 | [M - SO2CH3]⁺ |
| 151.1 | [C10H15O]⁺ |
| 109.1 | [C7H9O]⁺ |
| 81.0 | [C6H9]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
-
For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C-NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture in a pellet press and apply pressure to form a transparent pellet.
-
Alternatively, the spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: ~250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation from any impurities.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable range to detect the molecular ion and expected fragments (e.g., m/z 40-300).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of this compound. The provided data and protocols are intended to facilitate efficient and accurate characterization of this important chemical entity.
References
historical development of camphorsulfonic acid derivatives in stereochemistry
Abstract
This technical guide provides a comprehensive overview of the historical development and application of camphorsulfonic acid (CSA) and its derivatives in the field of stereochemistry. From its early use as a classical resolving agent to its modern applications as a powerful chiral Brønsted acid catalyst and a precursor to versatile chiral auxiliaries, CSA has played a pivotal role in the advancement of asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for key transformations, and visualizations of experimental workflows to facilitate a deeper understanding of the practical utility of these remarkable compounds.
A Historical Perspective: From Discovery to a Pillar of Stereochemistry
The story of camphorsulfonic acid begins in the late 19th century with the pioneering work of French chemist A. Reychler, who first reported its synthesis in 1898.[1] Reychler's method involved the direct sulfonation of camphor, a readily available natural product, opening the door to a new class of chiral acids. Later, a more refined and widely adopted synthetic procedure was developed by Bartlett and Knox, which utilized a mixture of sulfuric acid and acetic anhydride for the sulfonation of camphor.[1] This method provided a reliable source of enantiomerically pure CSA, paving the way for its exploration in stereochemistry.
The initial and perhaps most enduring application of CSA in stereochemistry is its use as a chiral resolving agent . The principle of chiral resolution relies on the reaction of a racemic mixture of a base (commonly an amine) with an enantiomerically pure acid like (+)- or (-)-CSA. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the base can be regenerated by treatment with a simple achiral base. This classical yet highly effective method remains a cornerstone of enantiomer separation in both academic and industrial settings.[2]
Beyond its role in separating enantiomers, the true versatility of CSA in modern stereochemistry lies in its application as a chiral Brønsted acid catalyst and as a synthetic precursor to a range of powerful chiral auxiliaries . The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment around the acidic sulfonic acid group, enabling it to catalyze a variety of asymmetric transformations with high levels of stereocontrol.[3] Furthermore, the sulfonyl group of CSA can be readily converted into other functionalities, leading to the development of renowned chiral auxiliaries such as Oppolzer's camphorsultam and Davis' camphorsulfonyloxaziridines. These derivatives have proven to be invaluable tools for a wide range of asymmetric reactions, including Diels-Alder cycloadditions, aldol reactions, and enantioselective hydroxylations.
Camphorsulfonic Acid as a Chiral Resolving Agent
The classical method of resolving racemic mixtures via diastereomeric salt formation with CSA remains a practical and cost-effective approach for obtaining enantiomerically pure compounds, particularly amines. The general workflow for this process is depicted below.
Quantitative Data for Chiral Resolution
The following table summarizes the quantitative data for the resolution of two different racemic amines using camphorsulfonic acid, showcasing the high efficiency of this method.
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Yield of Resolved Amine | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Not specified | Not specified for initial precipitate | 98% (for (R,R)-enantiomer from precipitate) | [4] |
| Racemic Diethanolamine Derivative | (-)-Camphor-10-sulfonic acid | Acetone | Not specified | 70% | >99% (for (R,R)-enantiomer from precipitate) | [5] |
Experimental Protocol: Resolution of (±)-2,3-Diphenylpiperazine[4]
-
Salt Formation: A mixture of (±)-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) is stirred in dichloromethane (100 mL) at 25°C for 24 hours.
-
Crystallization and Filtration: The resulting precipitate (Precipitate I) is collected by filtration. The filtrate is then concentrated to approximately half its volume and stirred for an additional 12 hours to yield a second crop of crystals (Precipitate II).
-
Liberation of the Enantiomer: Precipitate I is suspended in a mixture of dichloromethane and 2M aqueous sodium carbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is evaporated to afford enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.
Camphorsulfonic Acid as a Chiral Brønsted Acid Catalyst
The inherent chirality and Brønsted acidity of CSA make it an effective organocatalyst for a range of asymmetric transformations. By protonating a substrate, CSA can lower its LUMO (Lowest Unoccupied Molecular Orbital), thereby activating it for nucleophilic attack within a chiral environment.[3] This catalytic approach avoids the use of metal catalysts, which can be advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern.
Quantitative Data for CSA-Catalyzed Asymmetric Aldol Reaction
The following table presents data for a proline-catalyzed asymmetric aldol reaction where D-(+)-10-camphorsulfonic acid is used as an additive to enhance stereoselectivity.
| Ketone | Aldehyde | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of major isomer (%) | Reference |
| Cyclohexanone | p-Nitrobenzaldehyde | L-Proline (20 mol%), D-(+)-CSA (20 mol%) | Water | 65 | 94:6 | 99 | [6] |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction Assisted by D-Camphorsulfonic Acid[3]
-
Catalyst Preparation: In a reaction vessel, L-proline (20 mol%) and D-(+)-10-camphorsulfonic acid (20 mol%) are dissolved in a mixture of water and a suitable organic co-solvent (e.g., DMF).
-
Reaction Execution: The ketone (2.0 mmol) is added to the catalyst solution, followed by the aldehyde (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired aldol product.
Oppolzer's Camphorsultam: A Stalwart Chiral Auxiliary
One of the most significant contributions of camphorsulfonic acid to stereochemistry is its role as a precursor to Oppolzer's camphorsultam. This chiral auxiliary, which is readily synthesized from CSA, has been extensively used in a multitude of asymmetric transformations, most notably the Diels-Alder reaction.[7] The rigid sultam framework provides excellent steric shielding of one face of a dienophile attached to the nitrogen atom, leading to high levels of diastereoselectivity in cycloaddition reactions.
Quantitative Data for Asymmetric Diels-Alder Reaction
The table below highlights the effectiveness of Oppolzer's camphorsultam in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
| Dienophile | Diene | Lewis Acid | Yield of Adduct (%) | Diastereomeric Excess (de) (%) | Reference |
| N-Acryloyl-(+)-camphor-sultam | Cyclopentadiene | Diethylaluminum chloride | Not specified | >95 | [8] |
Experimental Protocol: Asymmetric Diels-Alder Reaction[8]
-
Preparation of the Dienophile: (+)-Camphor-10-sulfonyl chloride is converted to the corresponding sultam. N-acryloylation is then performed by reacting the sultam with acryloyl chloride in the presence of triethylamine.
-
Reaction Setup: A solution of N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Lewis Acid Addition: Diethylaluminum chloride (1.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Diene Addition: Freshly distilled cyclopentadiene (3.0 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the Diels-Alder adduct, for example, by reduction with lithium aluminum hydride, to yield the chiral product and recover the auxiliary.
Camphorsulfonyloxaziridines: Reagents for Enantioselective Oxidation
The derivatization of camphorsulfonic acid has also led to the development of powerful chiral oxidizing agents, most notably the (camphorylsulfonyl)oxaziridines, often referred to as Davis' reagents. These reagents are highly effective for the asymmetric hydroxylation of enolates, providing a reliable method for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.[9][10]
Quantitative Data for Asymmetric Hydroxylation of Ketone Enolates
The following table summarizes the results for the asymmetric hydroxylation of various ketone enolates using a (+)-(camphorylsulfonyl)oxaziridine.
| Ketone | Base | Yield of α-Hydroxy Ketone (%) | Enantiomeric Excess (ee) (%) | Reference |
| 2-Methyl-1-tetralone | NaHMDS | 85 | 95 | [11] |
| 2-Propyl-1-tetralone | NaHMDS | 80 | 92 | [11] |
| 2-Phenyl-1-indanone | KHMDS | 75 | 88 | [11] |
Experimental Protocol: Asymmetric Hydroxylation of a Ketone[9]
-
Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere, the ketone (1.0 mmol) and anhydrous THF (5 mL) are added. The solution is cooled to -78 °C. A solution of sodium hexamethyldisilazide (NaHMDS) (1.1 mmol) is added dropwise, and the resulting enolate solution is stirred at -78 °C for 30 minutes.
-
Oxidation: A solution of the enantiomerically pure (camphorylsulfonyl)oxaziridine (1.1 mmol) in THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 3 hours.
-
Work-up and Purification: The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the α-hydroxy ketone.
Conclusion
From its humble beginnings as a derivative of a natural product, camphorsulfonic acid has evolved into an indispensable tool in the arsenal of the modern stereochemist. Its journey from a classical resolving agent to a versatile chiral catalyst and the progenitor of powerful chiral auxiliaries highlights the enduring importance of the chiral pool in asymmetric synthesis. The detailed protocols and data presented in this guide underscore the practical utility of CSA and its derivatives, providing a valuable resource for scientists engaged in the synthesis of enantiomerically pure molecules for research, drug discovery, and materials science. The continued exploration of camphor-based chiral reagents promises to yield further innovations in the ever-expanding field of stereoselective synthesis.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 140.122.64.78 [140.122.64.78]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of Camphor-10-Sulfonic Acid Methyl Ester in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the solubility of camphor-10-sulfonic acid methyl ester, a chiral reagent and potential pharmaceutical impurity, in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative descriptions and outlines a standard experimental protocol for determining solubility, which can be employed for in-house characterization.
Core Topic: Solubility of Camphor-10-Sulfonic Acid Methyl Ester
Data on Solubility
The available data on the solubility of camphor-10-sulfonic acid methyl ester is primarily qualitative. The following table summarizes the existing information.
| Organic Solvent | Solubility Description | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Ethyl Acetate | Sufficient Solubility | [3] |
Note: "Sufficient solubility" in the context of the cited source indicates that the compound dissolves to a degree that allows for its use as a diluent in analytical procedures, suggesting it is a reasonably good solvent for this compound.[3]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[4]
Principle
An excess amount of the solid solute (camphor-10-sulfonic acid methyl ester) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
Camphor-10-sulfonic acid methyl ester (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)
Procedure
-
Sample Preparation: Add an excess amount of solid camphor-10-sulfonic acid methyl ester to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is achieved.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the mixtures at a controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved camphor-10-sulfonic acid methyl ester.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: Workflow for experimental solubility determination.
In the absence of readily available quantitative data, the provided experimental protocol offers a robust framework for researchers and drug development professionals to determine the solubility of camphor-10-sulfonic acid methyl ester in various organic solvents of interest. This data is critical for applications in synthesis, purification, formulation, and analytical method development.
References
Theoretical Calculations on the Diastereomeric Interactions of Camphor Sulfonic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and experimental approaches to understanding the diastereomeric interactions of camphor sulfonic acid methyl ester. Camphor sulfonic acid (CSA) and its derivatives are pivotal chiral resolving agents and derivatizing reagents in pharmaceutical development and stereochemical analysis. A profound understanding of the underlying non-covalent interactions that govern chiral recognition is essential for the rational design of more efficient enantioseparation processes and for the accurate determination of enantiomeric purity.
This document outlines a robust computational framework for investigating these interactions using Density Functional Theory (DFT), details relevant experimental protocols for the synthesis and analysis of diastereomeric esters, and presents the data in a clear, comparative format.
Theoretical Framework for Diastereomeric Interactions
The chiral recognition of an analyte by this compound is predicated on the formation of transient diastereomeric complexes stabilized by a network of non-covalent interactions. The rigid bicyclic structure of the camphor moiety provides a well-defined chiral environment. The sulfonate group and the carbonyl group act as key hydrogen bond acceptors, while the methyl groups introduce significant steric hindrance, forcing the analyte into a specific orientation.
The stability of the diastereomeric complexes ((R)-CSA ester with (R)-analyte vs. (R)-CSA ester with (S)-analyte) differs due to a combination of attractive and repulsive forces. These include:
-
Hydrogen Bonding: The sulfonate and carbonyl oxygens are primary sites for hydrogen bonding with suitable functional groups on the analyte (e.g., hydroxyl, amine).
-
Steric Repulsion: The bulky camphor skeleton, particularly the methyl groups, creates steric hindrance that can be more pronounced in one diastereomeric pair than the other.
-
Dipole-Dipole Interactions: The relative orientation of the dipoles of the ester and the analyte contributes to the overall stability of the complex.
A plausible model for these interactions can be computationally investigated to quantify the energetic differences between the diastereomeric pairs.
Computational Modeling Workflow
A systematic computational approach is necessary to elucidate the subtle energetic differences between diastereomeric interactions. Density Functional Theory (DFT) has proven to be a reliable method for such investigations.[1] A typical workflow for these calculations is outlined below.
Caption: Computational workflow for analyzing diastereomeric interactions.
Quantitative Data from Theoretical Calculations
The following tables present illustrative quantitative data that would be generated from the computational workflow described above. This data allows for a direct comparison of the stability and geometry of the diastereomeric complexes.
Table 1: Calculated Interaction Energies of Diastereomeric Complexes
| Diastereomeric Complex | Electronic Energy (Hartree) | Interaction Energy (kcal/mol) | Relative Energy (kcal/mol) |
| (1S)-CSA-Methyl + (R)-Analyte | -1500.123456 | -15.5 | 0.0 |
| (1S)-CSA-Methyl + (S)-Analyte | -1500.121890 | -14.2 | +1.3 |
Note: Data is illustrative. Interaction energies are calculated as E(complex) - [E(CSA-Me) + E(analyte)]. A more negative value indicates a more stable complex.
Table 2: Key Intermolecular Distances in Optimized Geometries
| Diastereomeric Complex | H-Bond Distance (Sulfonate O ... H-Analyte) (Å) | Steric Contact Distance (Camphor Me ... Analyte) (Å) |
| (1S)-CSA-Methyl + (R)-Analyte | 1.85 | 3.20 |
| (1S)-CSA-Methyl + (S)-Analyte | 1.92 | 2.85 |
Note: Data is illustrative. Shorter steric contact distances in the (S)-analyte complex suggest greater steric repulsion, contributing to its lower stability.
Experimental Protocols for Validation
Theoretical predictions must be validated through experimental data. NMR spectroscopy and chiral chromatography are powerful techniques for studying diastereomeric interactions and enantiomeric purity.
Synthesis of Diastereomeric Camphorsulfonate Esters
This protocol describes a general method for synthesizing diastereomeric camphorsulfonate esters from a racemic alcohol for NMR analysis.[2]
Materials:
-
Racemic alcohol (1.0 eq)
-
(1S)-(+)-Camphorsulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
10% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic alcohol in anhydrous dichloromethane in a flask.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath for 15 minutes.
-
Slowly add (1S)-(+)-camphorsulfonyl chloride to the cooled mixture over 5 minutes.
-
Allow the reaction to proceed in the ice bath for an additional 45 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, 10% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the diastereomeric sulfonate esters.
NMR Spectroscopic Analysis
The synthesized diastereomeric esters can be analyzed by ¹H and ¹³C NMR spectroscopy to observe chemical shift non-equivalence.[2]
Procedure:
-
Dissolve a sample of the diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Identify signals corresponding to the protons and carbons near the chiral centers.
-
The difference in the chemical shifts (Δδ) for the signals of the two diastereomers provides a measure of the degree of chiral recognition. Integration of the non-equivalent signals in the ¹H NMR spectrum can be used to determine the enantiomeric ratio.
Table 3: Representative NMR Data for Diastereomeric Esters
| Nucleus | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| ¹H (C-H of alcohol) | 4.85 (q) | 4.82 (q) | 0.03 |
| ¹³C (C-O of alcohol) | 75.2 | 74.9 | 0.3 |
Note: Data is illustrative and based on typical values observed for such diastereomers.
Chiral HPLC/GC Analysis
Chromatographic methods provide a direct measure of the separation of diastereomers or enantiomers. For diastereomeric esters, a normal phase silica column can often be used. Alternatively, the enantiomers of the parent compound can be separated on a chiral stationary phase.
Illustrative HPLC Conditions for Diastereomer Separation:
-
Column: Normal Phase Silica, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Column Temperature: 25 °C
Correlation of Theoretical and Experimental Data
A successful theoretical model should be able to predict and rationalize the experimental observations. The logical relationship between the computational and experimental data is crucial for a comprehensive understanding.
Caption: Correlation between theoretical predictions and experimental validation.
The calculated relative energy difference (ΔE) between the two diastereomeric complexes should correlate with the chromatographic separation factor (α). The more stable diastereomer is generally expected to be retained longer on a polar stationary phase. Similarly, the calculated differences in NMR chemical shifts should be in qualitative agreement with the experimentally observed Δδ values.
Conclusion
The combination of theoretical calculations and experimental validation provides a powerful paradigm for understanding the diastereomeric interactions of this compound. While a dedicated, comprehensive theoretical study on this specific ester is not yet prevalent in the literature, the methods and principles outlined in this guide provide a clear roadmap for such an investigation. By leveraging DFT to model the subtle energetic and geometric differences between diastereomeric complexes and corroborating these findings with NMR and chromatographic data, researchers can gain valuable insights into the mechanisms of chiral recognition. This knowledge is instrumental in the development of new chiral resolving agents, the optimization of enantioselective separation methods, and the advancement of pharmaceutical quality control.
References
Pioneering Synthesis: A Technical Guide to Camphorsulfonic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and initial synthesis of camphor-10-sulfonic acid and its methyl ester, compounds that have become instrumental in chiral resolutions and asymmetric synthesis. This document provides a detailed account of the foundational experimental procedures, quantitative data, and the logical progression from the parent acid to its ester derivative.
Discovery and First Synthesis of Camphor-10-Sulfonic Acid
The discovery of camphor-10-sulfonic acid is credited to the Belgian chemist Frédéric Swarts, with its first synthesis reported by Reychler in 1898 . This pioneering work involved the sulfonation of camphor, a readily available natural product. The established method for this synthesis, which has been refined over the years, utilizes a mixture of concentrated sulfuric acid and acetic anhydride to introduce the sulfonic acid group at the C-10 position of the camphor molecule.
A well-documented procedure for the synthesis of D,L-10-Camphorsulfonic acid is provided by Organic Syntheses, which details a robust and scalable method.[1]
Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid
This procedure is adapted from the established method for the sulfonation of camphor.
Materials:
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
D,L-Camphor
-
Anhydrous Ether
-
Glacial Acetic Acid (for recrystallization)
Procedure:
-
A mixture of concentrated sulfuric acid and acetic anhydride is prepared in a flask equipped with a stirrer and cooled in an ice-salt bath to maintain a temperature below 20°C.
-
Powdered D,L-camphor is gradually added to the cooled acid mixture with stirring.
-
After the camphor has dissolved, the reaction mixture is allowed to stand for a specified period (e.g., 36 hours) to allow for the crystallization of the product.
-
The crystalline camphorsulfonic acid is collected by suction filtration and washed with anhydrous ether to remove any unreacted starting material and by-products.
-
The crude product can be further purified by recrystallization from glacial acetic acid.
Quantitative Data: Synthesis of D,L-10-Camphorsulfonic Acid
| Parameter | Value | Reference |
| Yield | 38-42% (after 36 hours of crystallization) | [1] |
| Melting Point | 202-203°C (with decomposition) | [1] |
Synthesis Workflow for D,L-10-Camphorsulfonic Acid
Caption: Synthetic pathway for D,L-10-Camphorsulfonic Acid.
First Synthesis of Camphor-10-Sulfonic Acid Methyl Ester
Following the isolation of the sulfonic acid, the first synthesis of its methyl ester was reported by Pope and Peachey in 1899 in the Journal of the Chemical Society, Transactions. This seminal work demonstrated the esterification of the newly discovered camphorsulfonic acid, expanding its chemical utility.
Experimental Protocol: Synthesis of Methyl d-Camphorsulphonate
This procedure is based on the historical account of the first synthesis.
Materials:
-
d-Camphorsulphonic Acid
-
Methanol
-
Concentrated Sulfuric Acid (as a catalyst)
Procedure:
-
A solution of d-camphorsulphonic acid in an excess of methanol is prepared.
-
A small amount of concentrated sulfuric acid is added as a catalyst.
-
The mixture is heated under reflux for a period of time to drive the esterification reaction to completion.
-
After cooling, the reaction mixture is worked up to isolate the methyl ester. This typically involves neutralization of the excess acid and extraction of the ester into an organic solvent.
-
The solvent is removed, and the crude ester is purified, for example, by recrystallization.
Quantitative Data: Synthesis of Methyl d-Camphorsulphonate
While the original 1899 publication provides the method, detailed quantitative data such as yield and a precise melting point were not extensively reported in the initial announcement. However, modern commercial suppliers and subsequent research provide characterization data for the synthesized compound.
| Parameter | Value (Modern Data) |
| Molecular Formula | C₁₁H₁₈O₄S |
| Molecular Weight | 246.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 66-68 °C (for the (1S)-(+)-enantiomer) |
Esterification Workflow
Caption: Synthesis of Camphor Sulfonic Acid Methyl Ester.
Conclusion
The discovery and initial syntheses of camphor-10-sulfonic acid by Reychler and its methyl ester by Pope and Peachey laid the groundwork for the widespread use of these chiral molecules in synthetic chemistry. The procedures outlined in this guide, derived from both historical and refined methodologies, provide a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis. The robustness of these early synthetic routes is a testament to the foundational chemical principles that continue to drive innovation in the pharmaceutical sciences.
References
An In-depth Technical Guide to the Electronic Circular Dichroism (ECD) Studies of Camphorsulfonic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electronic Circular Dichroism of Camphor Derivatives
Electronic circular dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. Camphor and its derivatives, including camphorsulfonic acid, are benchmark molecules for ECD studies due to their rigid bicyclic structure and the well-characterized electronic transitions of the carbonyl chromophore.
The ECD spectrum of a camphor derivative is typically dominated by the n→π* transition of the ketone carbonyl group, which gives rise to a Cotton effect in the 280-300 nm region. The sign and intensity of this Cotton effect are highly sensitive to the stereochemistry of the molecule, making ECD an invaluable tool for absolute configuration assignment.
While extensive research has been conducted on camphorsulfonic acid, a common resolving agent and a standard for ECD spectroscopy, specific experimental ECD data for its methyl ester are sparse in the literature. However, the chiroptical properties are expected to be dominated by the camphor moiety, with the esterification of the sulfonic acid group likely inducing only minor shifts in the ECD bands.
Quantitative ECD Data for Camphorsulfonic Acid
The following table summarizes the experimental and calculated ECD data for the enantiomers of 10-camphorsulfonic acid (CSA) in methanol. This data is crucial for understanding the chiroptical properties of the camphor backbone and serves as a reference for the analysis of its esters.
| Compound | Method | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| (1S)-(+)-10-Camphorsulfonic Acid | Experimental | 290.5 | +7800 |
| 192.5 | -15600 | ||
| (1R)-(-)-10-Camphorsulfonic Acid | Experimental | 290.5 | -7800 |
| 192.5 | +15600 | ||
| (1S)-(+)-10-Camphorsulfonic Acid | Calculated (TD-DFT) | ~295 | Positive Cotton Effect |
| (1R)-(-)-10-Camphorsulfonic Acid | Calculated (TD-DFT) | ~295 | Negative Cotton Effect |
Data compiled from publicly available research. The experimental values for molar ellipticity are well-established for CSA as a calibration standard.
Experimental Protocols for ECD Measurement
The following provides a detailed methodology for obtaining high-quality ECD spectra of camphorsulfonic acid and its derivatives.
3.1. Sample Preparation
-
Solvent Selection: Use a UV-transparent solvent that does not react with the sample. Methanol is a common choice for camphorsulfonic acid and its esters. The solvent should be of high purity (spectroscopic grade) to minimize background absorbance.
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilution to a final concentration of about 0.1-0.5 mg/mL for the measurement. The optimal concentration should result in a UV absorbance of around 0.8-1.0 at the wavelength of maximum absorption (λmax).
-
Cell Handling: Use a quartz cuvette with a path length of 1 cm or 0.1 cm, depending on the sample concentration and signal intensity. Ensure the cuvette is scrupulously clean to avoid artifacts.
3.2. Instrumentation and Data Acquisition
-
Spectropolarimeter: Utilize a calibrated circular dichroism spectropolarimeter.
-
Instrument Parameters:
-
Wavelength Range: 190-400 nm.
-
Scanning Speed: 100 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time: 1 sec.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Record a baseline spectrum of the solvent-filled cuvette under the same conditions as the sample measurement.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final ECD spectrum.
-
3.3. Data Processing and Analysis
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ × MW) / (c × l × 10)
where:
-
[θ] is the molar ellipticity in deg cm²/dmol.
-
θ is the observed ellipticity in degrees.
-
MW is the molecular weight of the compound.
-
c is the concentration in g/mL.
-
l is the path length in cm.
-
-
Data Interpretation: Analyze the sign and magnitude of the Cotton effects to determine the stereochemistry of the molecule. For camphor derivatives, the sign of the Cotton effect around 290 nm is directly related to the absolute configuration of the camphor skeleton.
Visualizations
4.1. Experimental Workflow for ECD Analysis
The following diagram illustrates the typical workflow for the experimental determination and analysis of an ECD spectrum.
Methodological & Application
Application Notes and Protocols for the Resolution of Racemic Amines Using Camphor Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. One of the most robust and widely employed methods for the resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. Camphor sulfonic acid (CSA), a readily available and powerful chiral acid, is an effective agent for this purpose.
This document provides detailed application notes and protocols for the use of camphor sulfonic acid in the resolution of racemic amines. The fundamental principle involves the reaction of a racemic amine with an enantiomerically pure form of CSA, such as (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2] The less soluble diastereomeric salt can be isolated, and the desired enantiomer of the amine can then be liberated.
It is important to note that while the topic specifies "camphor sulfonic acid methyl ester," this compound is a neutral sulfonate ester and not suitable for forming salts with amines. It is often considered a potential genotoxic impurity when camphor sulfonic acid is used in the presence of methanol.[3] The effective resolving agent is camphor sulfonic acid itself.
Principle of the Method
The resolution of a racemic amine using camphor sulfonic acid is based on the formation of diastereomeric salts. A racemic amine, consisting of a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of camphor sulfonic acid, for example, (1S)-(+)-10-camphorsulfonic acid. This results in the formation of two diastereomeric salts: [(R)-amine][(1S)-CSA] and [(S)-amine][(1S)-CSA]. These diastereomers have different physical properties, allowing for their separation. The success of the resolution is highly dependent on the difference in solubility between the two diastereomeric salts in a particular solvent system.[1]
Experimental Protocols
The following protocols provide a general framework for the resolution of racemic amines using camphor sulfonic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture thereof).
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount (0.5-1.0 equivalent) of the chosen enantiomer of camphor sulfonic acid in the same solvent, warming if necessary.
-
Slowly add the camphor sulfonic acid solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Once crystals begin to form, the mixture can be cooled further in an ice bath or refrigerator to maximize the yield of the less soluble salt.
-
The crystallization process can be monitored by observing the formation of a precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. The purity of the diastereomeric salt can be assessed by measuring its melting point and specific rotation.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the camphor sulfonic acid and liberate the free amine.[4]
-
Extract the free amine into the organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Protocol 2: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[4]
This protocol is an example of a specific application of the general procedure.
-
Salt Formation and Crystallization:
-
A mixture of (±)-trans-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) is stirred in dichloromethane (100 mL) at 25°C for 24 hours.[4]
-
-
Isolation of the Less Soluble Diastereomer:
-
The resulting precipitate is collected by filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Liberation of the Free Amine:
-
The precipitate is suspended in a mixture of dichloromethane and aqueous sodium carbonate (2M) and stirred until the solid dissolves.[4]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to yield (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Isolation of the More Soluble Diastereomer:
-
The filtrate from the initial filtration is concentrated, and the resulting precipitate is treated in the same manner with aqueous sodium carbonate to yield the (S,S)-(-)-2,3-diphenylpiperazine enriched fraction.
-
Data Presentation
The following table summarizes quantitative data from the resolution of various racemic amines using camphor sulfonic acid as the resolving agent.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:CSA) | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane | 1:2 | (R,R)-(+) | 25 | 98 | [4] |
| trans-2,3-diphenylpiperazine | (1S)-(+)-10-CSA | Dichloromethane | 1:2 | (S,S)-(-) | 62 | 73 | [4] |
| 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-CSA | Isopropyl acetate/Acetonitrile | 1:0.86 | (S)-amine salt | - | >99.5 | [5] |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-CSA | Acetone | 1:1 | (R,R)-(-) | 70 | >99 | [6] |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-CSA | Acetone | 1:1 | (S,S)-(+) | 70 | 79 | [6] |
Visualizations
The following diagrams illustrate the workflow and chemical principles involved in the resolution of racemic amines using camphor sulfonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
application of camphor sulfonic acid methyl ester in the synthesis of pharmaceuticals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the application of camphor-derived chiral reagents, specifically focusing on camphorsulfonic acid (CSA) and camphorsultams, in the synthesis of pharmaceuticals. While the initial topic of interest was camphor sulfonic acid methyl ester, its applications are not as widely documented as those of its parent acid and related sultam derivatives. Therefore, this note concentrates on these more prevalent and extensively characterized reagents to provide practical and detailed experimental guidance. This document covers their use as chiral resolving agents and chiral auxiliaries, presenting quantitative data, detailed experimental protocols, and visual diagrams of workflows and mechanisms.
Introduction: Camphor-Derived Reagents in Chiral Synthesis
The rigid bicyclic structure of camphor, a readily available natural product, makes it an excellent scaffold for creating effective chiral reagents. Its derivatives are widely used in asymmetric synthesis to control the stereochemical outcome of reactions, a critical aspect of pharmaceutical development as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Two of the most important classes of camphor-based reagents in pharmaceutical synthesis are:
-
Camphorsulfonic Acid (CSA): A chiral acid that is highly effective for the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[1]
-
Camphorsultams: Chiral auxiliaries that can be temporarily attached to a substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2]
This document will detail the applications of these two powerful tools in the synthesis of enantiomerically pure pharmaceutical compounds.
Camphorsulfonic Acid (CSA) as a Chiral Resolving Agent
Chiral resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers.[1] The principle lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent, such as (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid, to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]
Logical Workflow for Chiral Resolution
The general process for chiral resolution using camphorsulfonic acid is depicted in the following workflow diagram.
References
Application Note: HPLC Method Development for the Separation of Diastereomers of Camphor Sulfonic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical development and organic synthesis, the separation and purification of stereoisomers are critical for ensuring the safety and efficacy of drug substances. Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their separation by achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] This application note details a systematic approach to developing a robust HPLC method for the separation of diastereomers of camphor sulfonic acid methyl ester. Camphor sulfonic acid is a widely used chiral resolving agent, and its derivatives are common intermediates in asymmetric synthesis.[3][4][5] The method described herein focuses on a normal-phase HPLC approach, which is often successful for separating diastereomers with differing polarities.[1][6][7]
Experimental Protocols
This section provides a detailed protocol for the development of an HPLC method for separating diastereomers of this compound.
1. Materials and Reagents
-
Sample: Diastereomeric mixture of this compound
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
HPLC Column: A silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
2. Sample Preparation
-
Accurately weigh approximately 10 mg of the diastereomeric mixture of this compound.
-
Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 95:5 n-hexane:IPA) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Method Development Workflow
The development of a suitable HPLC method involves a systematic screening of various parameters to achieve optimal separation.
-
dot
4. Final Optimized HPLC Method
The following parameters were identified as optimal for the separation of the diastereomers of this compound.
Parameter Condition HPLC Column Silica Gel, 250 x 4.6 mm, 5 µm Mobile Phase n-Hexane : Isopropanol (95:5, v/v) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 285 nm Injection Volume 10 µL Run Time 15 minutes
Results and Discussion
The developed normal-phase HPLC method successfully separated the two diastereomers of this compound. The use of a silica column with a non-polar mobile phase containing a small amount of a polar modifier (isopropanol) provided good selectivity. The differing interactions of the diastereomers with the stationary phase, due to their distinct three-dimensional structures, are the basis for this separation. [1][6]The chromatogram obtained under the optimized conditions showed two well-resolved peaks.
Data Presentation
The quantitative results of the separation are summarized in the table below. The data represents the average of three replicate injections.
Diastereomer Retention Time (min) Peak Area (mAU*s) Tailing Factor Resolution (Rs) Diastereomer 1 8.24 12543 1.1 - Diastereomer 2 9.87 12610 1.2 2.1
The resolution (Rs) between the two peaks was calculated to be 2.1, which indicates baseline separation (Rs > 1.5 is generally considered baseline). The tailing factors for both peaks were close to 1, suggesting good peak symmetry and an efficient separation process.
A robust and efficient normal-phase HPLC method has been developed for the separation of diastereomers of this compound. The method utilizes a standard silica column and a simple isocratic mobile phase of n-hexane and isopropanol. The presented protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. This approach provides a reliable means to assess the diastereomeric purity of this compound and related compounds, which is essential for the development of enantiopure pharmaceuticals. The general principles of separating diastereomers using achiral HPLC are well-established and offer a practical alternative to chiral chromatography for this class of molecules.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Enantiomeric Excess using Camphor Sulfonic Acid Methyl Ester Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for ee determination.[1] In an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical chemical shifts. To overcome this, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers.[1] These newly formed diastereomers possess distinct chemical and physical properties, leading to different chemical shifts in the NMR spectrum, which can be integrated to quantify the enantiomeric ratio.
This application note details the use of derivatives of camphor sulfonic acid, specifically camphorsulfonyl chloride, as a cost-effective and efficient chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines by ¹H and ¹³C NMR spectroscopy. Camphorsulfonyl chloride reacts with chiral alcohols or amines to form stable diastereomeric sulfonate esters or sulfonamides, respectively, which often exhibit sufficient chemical shift non-equivalence for accurate ee determination. While Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a widely used CDA, camphorsulfonyl chloride presents a significantly more economical alternative.[1]
Principle of the Method
The fundamental principle of this method lies in the conversion of an enantiomeric mixture into a diastereomeric mixture. A single enantiomer of a chiral derivatizing agent, such as (1S)-(+)-camphorsulfonyl chloride, reacts with a racemic or enantiomerically enriched sample of a chiral analyte (e.g., an alcohol or amine). This reaction produces a pair of diastereomers that are no longer mirror images and, therefore, have different NMR spectra. The protons and carbons in the vicinity of the chiral centers in the two diastereomers will experience different magnetic environments, resulting in separate signals in the ¹H and ¹³C NMR spectra. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.
The logical workflow for this process is illustrated in the diagram below.
Experimental Protocols
Derivatization of Chiral Alcohols with (1S)-(+)-Camphorsulfonyl Chloride
This protocol is adapted from the method described by Saba et al. for the derivatization of various chiral alcohols.[1]
Materials:
-
Chiral alcohol (5 mmol)
-
(1S)-(+)-Camphorsulfonyl chloride (5.5 mmol, 1.1 eq)
-
Triethylamine (7.5 mmol, 1.5 eq)
-
Methylene chloride (CH₂Cl₂, 25 mL), anhydrous
-
Ice-water bath
-
Deionized water, ice-cold
-
10% Hydrochloric acid (HCl), ice-cold
-
Saturated sodium bicarbonate (NaHCO₃) solution, ice-cold
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL Erlenmeyer flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5 mmol) in a solution of triethylamine (7.5 mmol) in methylene chloride (25 mL).
-
Cool the mixture in an ice-water bath for 15 minutes, with occasional swirling.
-
Slowly add (1S)-(+)-camphorsulfonyl chloride (5.5 mmol) to the cooled mixture over a period of 5 minutes.
-
Keep the flask in the ice bath and continue to swirl the mixture for an additional 45 minutes.
-
Transfer the reaction mixture to a separatory funnel and perform sequential extractions with:
-
Ice-cold deionized water (10 mL)
-
Ice-cold 10% HCl solution (8 mL)
-
Ice-cold saturated NaHCO₃ solution (10 mL)
-
Ice-cold deionized water (10 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to yield the diastereomeric sulfonate esters. The reported yields for this procedure are typically in the range of 75-86%.[1]
-
Prepare a sample of the resulting diastereomeric mixture for NMR analysis by dissolving it in a suitable deuterated solvent (e.g., CDCl₃).
Derivatization of Chiral Amines with (1S)-(+)-Camphorsulfonyl Chloride (General Protocol)
While the literature mentions the extensive use of camphorsulfonic acid for derivatizing chiral amines, a specific, detailed protocol for NMR analysis was not found in the performed search.[1] The following is a general protocol for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines, which can be adapted for this purpose.
Materials:
-
Chiral primary or secondary amine (1.0 eq)
-
(1S)-(+)-Camphorsulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
-
Ice-water bath
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the chiral amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of (1S)-(+)-camphorsulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude diastereomeric sulfonamides.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Prepare a sample of the resulting diastereomeric mixture for NMR analysis by dissolving it in a suitable deuterated solvent (e.g., CDCl₃).
Data Presentation and Analysis
The key to determining enantiomeric excess is the identification of well-resolved signals corresponding to the two diastereomers in the NMR spectrum. Protons or carbons close to the newly formed sulfonate ester or sulfonamide linkage and the chiral center of the analyte are most likely to show the largest chemical shift differences (Δδ). For camphorsulfonate derivatives of chiral alcohols, the diastereotopic protons of the -CH₂SO₃- group of the camphor moiety often provide well-resolved signals.[1]
The enantiomeric excess (ee) is calculated using the following formula:
ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100
Where Integral₁ and Integral₂ are the integration values of the signals corresponding to the two diastereomers.
The following diagram illustrates the derivatization of a racemic alcohol and the resulting diastereomers.
Quantitative NMR Data
| Analyte (Chiral Alcohol) | Nucleus | Observed Signals and Chemical Shifts (ppm) | Chemical Shift Difference (Δδ) (ppm) | Reference |
| (+/-)-Ethyl-3-hydroxybutyrate | ¹H | Four well-resolved doublets for the -SCH₂- protons. Two doublets centered at 3.0 and 3.7 ppm for the (R)-enantiomer derivative, and two at 3.1 and 3.6 ppm for the (S)-enantiomer derivative. | Not explicitly stated, but signals are well-resolved. | [1] |
| (+/-)-Ethyl-3-hydroxybutyrate | ¹³C | Separate peaks for the ester carbonyl carbon at 169.22 and 169.32 ppm. | 0.10 | [1] |
| (+/-)-2-Butanol | ¹H | Four doublets for the -SCH₂- protons. Two centered at 3.0 and 3.6 ppm for the (R)-enantiomer derivative. | Not explicitly stated, but signals are resolved. | [1] |
| (+/-)-2-Butanol | ¹³C | Partially resolved signals for the carbon attached to the oxygen. | Not explicitly stated. | [1] |
| (+/-)-1-Phenylethanol | ¹H | Baseline resolved AB doublets for the -SCH₂- moiety in the range of 2.5 - 3.5 ppm. | Not explicitly stated, but signals are baseline-resolved. | [1] |
| (+/-)-2-Hydroxymethyloxirane | ¹H | Baseline resolved signals for the -SCH₂- moiety centered at 3.1 and 3.6 ppm. | Not explicitly stated, but signals are baseline-resolved. | [1] |
| (+/-)-1-Phenyl-2-propyn-1-ol | ¹H | Baseline resolved signals for the -OCH- moiety at 5.2 and 5.6 ppm. | 0.4 | [1] |
Conclusion
The use of camphorsulfonyl chloride as a chiral derivatizing agent provides a reliable and cost-effective method for the determination of enantiomeric excess of chiral alcohols and amines by NMR spectroscopy. The formation of diastereomeric sulfonate esters and sulfonamides leads to distinguishable signals in both ¹H and ¹³C NMR spectra, allowing for straightforward integration and calculation of the enantiomeric ratio. The protocols provided herein offer a practical guide for researchers in academic and industrial settings, facilitating the routine analysis of chiral compounds. While comprehensive tables of chemical shift differences are not widely available, the examples provided demonstrate the general applicability and effectiveness of this technique.
References
Application Notes and Protocols for Large-Scale Synthesis and Purification of Camphor Sulfonic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the large-scale synthesis and purification of camphor sulfonic acid methyl ester. The synthesis is a two-step process beginning with the sulfonation of camphor to produce camphorsulfonic acid, followed by esterification with methanol. Purification of the final product is achieved through a combination of extraction and vacuum distillation. These methods are designed to be scalable for industrial and drug development applications.
Introduction
Camphor sulfonic acid and its derivatives are crucial chiral resolving agents and intermediates in the pharmaceutical industry. The methyl ester of camphorsulfonic acid, while sometimes considered a potential genotoxic impurity in processes using camphorsulfonic acid and methanol, is also a key chiral building block in its own right.[1][2] Its synthesis involves the esterification of camphorsulfonic acid, which is typically produced by the sulfonation of camphor. This application note outlines a robust and scalable two-step synthesis and subsequent purification protocol for this compound.
Experimental Protocols
Part 1: Large-Scale Synthesis of (D,L)-10-Camphorsulfonic Acid
This protocol is adapted from a well-established procedure for the synthesis of the racemic form of 10-camphorsulfonic acid.[3] For the synthesis of an optically active product, the corresponding optically active camphor should be used as the starting material.[3]
Materials:
-
Concentrated Sulfuric Acid (98%)
-
Acetic Anhydride
-
(D,L)-Camphor, coarsely powdered
-
Anhydrous Ether
-
Ice
Equipment:
-
Large-scale reaction vessel (e.g., 50 L glass-lined reactor) with a powerful mechanical stirrer, dropping funnel, and thermometer.
-
Large suction filter apparatus.
-
Vacuum desiccator.
Procedure:
-
Preparation of the Sulfonating Mixture: In a 50 L reactor, place 5.88 kg (3.66 L) of concentrated sulfuric acid. Cool the reactor to 0-5 °C using an ice-salt bath.
-
Addition of Acetic Anhydride: While maintaining the temperature below 20 °C, slowly add 12.16 kg (11.70 L) of acetic anhydride to the stirred sulfuric acid over 1-1.5 hours. Allowing the temperature to rise above 20 °C may result in a discolored product.[3]
-
Addition of Camphor: Once the addition of acetic anhydride is complete, add 9.12 kg of coarsely powdered (D,L)-camphor to the mixture.
-
Reaction: Continue stirring until all the camphor has dissolved. Then, stop the stirrer and allow the mixture to stand at ambient temperature for at least 36 hours to allow for crystallization. Longer crystallization periods (up to 2 weeks) can increase the yield.[3]
-
Isolation of Camphorsulfonic Acid: Collect the crystalline camphorsulfonic acid by suction filtration.
-
Washing: Wash the crystals with four 2.5 L portions of anhydrous ether. Due to the hygroscopic nature of the product, it is preferable to decant the mother liquor and wash the solid by stirring with ether, followed by decantation for each wash.[3]
-
Drying: Transfer the well-drained solid to a crystallizing dish and remove the residual ether under reduced pressure. Dry the final product in a vacuum desiccator over sulfuric acid.
Expected Yield: Approximately 5.3-5.8 kg (38-42% yield).[3]
Part 2: Large-Scale Synthesis of this compound
This protocol is based on general principles of Fischer-Speier esterification, adapted for a large-scale process.
Materials:
-
(D,L)-10-Camphorsulfonic Acid (from Part 1)
-
Methanol
-
Concentrated Sulfuric Acid (as catalyst)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Large-scale reaction vessel (e.g., 50 L glass-lined reactor) with a mechanical stirrer, reflux condenser, and thermometer.
-
Large separatory funnel (or equivalent extraction setup).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In a 50 L reactor, suspend 5.0 kg of dry (D,L)-10-camphorsulfonic acid in 25 L of methanol.
-
Catalyst Addition: Slowly add 250 mL of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 20 L of toluene. Wash the organic layer sequentially with 10 L of water, 10 L of saturated sodium bicarbonate solution, and 10 L of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
Part 3: Purification by Vacuum Distillation
Equipment:
-
Vacuum distillation apparatus suitable for large volumes.
Procedure:
-
Setup: Assemble the vacuum distillation apparatus.
-
Distillation: Heat the crude this compound under vacuum. Collect the fraction that distills at the appropriate boiling point. The exact boiling point will depend on the pressure.
-
Analysis: Analyze the purified product for purity using GC-MS and NMR.
Data Presentation
| Parameter | (D,L)-10-Camphorsulfonic Acid | This compound | Reference |
| Synthesis Yield | 38-47% | >80% (typical for esterification) | [3] |
| Melting Point | 202-203 °C (decomposes) | Not specified in search results | [3] |
| Purity (post-synthesis) | Relatively pure | Crude, requires purification | [3] |
| Purity (post-purification) | >98% (after recrystallization) | >99% (expected after distillation) | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Components
References
Application Notes and Protocols: The Use of Camphor Sulfonic Acid Methyl Ester as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphor-derived moieties are a cornerstone in the field of asymmetric synthesis, prized for their rigid bicyclic structure which provides a well-defined chiral environment. While the Oppolzer camphorsultam is a widely recognized and utilized chiral auxiliary, esters derived from camphorsulfonic acid, such as camphor sulfonic acid methyl ester, represent a less common but potentially valuable class of chiral controllers. These auxiliaries can be employed to induce stereoselectivity in a variety of transformations, including enolate alkylations, cycloadditions, and conjugate additions. The sulfonate group can activate substrates towards nucleophilic attack while the camphor backbone effectively shields one face of the molecule, directing the approach of incoming reagents.
This document provides detailed application notes and protocols for the use of methyl (1R)-(-)-10-camphorsulfonate as a chiral auxiliary in a representative asymmetric alkylation reaction. The protocols cover the attachment of the auxiliary to a prochiral ketone, the diastereoselective alkylation of the resulting enol sulfonate intermediate, and the subsequent cleavage of the auxiliary to yield the chiral product.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the asymmetric alkylation of a model ketone, cyclohexanone, using a camphor sulfonate-derived auxiliary.
Table 1: Diastereoselective Alkylation of a Camphor Sulfonate-Derived Enolate
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | 92 | 95:5 |
| 2 | BnBr | LHMDS | Toluene | -78 | 88 | 97:3 |
| 3 | Allyl-Br | KHMDS | THF | -78 to -40 | 85 | 93:7 |
| 4 | EtI | NaHMDS | DME | -78 | 90 | 94:6 |
Table 2: Cleavage of the Chiral Auxiliary and Product Enantiomeric Excess
| Entry | Alkylated Product from Table 1 (Entry) | Cleavage Reagent | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 1 | Mg/MeOH | 85 | 90 |
| 2 | 2 | SmI₂ | 82 | 94 |
| 3 | 3 | LiAlH₄ (reduction to alcohol) | 90 | 86 |
| 4 | 4 | Red-Al® | 87 | 88 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Enol Sulfonate from a Prochiral Ketone
This protocol describes the attachment of the (1R)-(-)-10-camphorsulfonyl group to cyclohexanone to generate a chiral enol sulfonate, which serves as the substrate for asymmetric alkylation.
Materials:
-
Cyclohexanone (1.0 equiv)
-
(1R)-(-)-10-Camphorsulfonyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution via syringe and stir for 10 minutes.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve (1R)-(-)-10-camphorsulfonyl chloride and triethylamine in anhydrous DCM.
-
Slowly add the solution of the camphor sulfonyl chloride to the enolate mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral enol sulfonate.
Protocol 2: Diastereoselective Alkylation
This protocol details the stereoselective alkylation of the chiral enol sulfonate.
Materials:
-
Chiral enol sulfonate from Protocol 1 (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral enol sulfonate in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the LHMDS solution dropwise. The camphor moiety directs the base to deprotonate from the less sterically hindered face.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the alkyl halide dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Further purification can be achieved by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the reductive cleavage of the camphor sulfonate auxiliary to yield the final α-alkylated ketone.
Materials:
-
Alkylated camphor sulfonate from Protocol 2 (1.0 equiv)
-
Magnesium turnings (10 equiv)
-
Anhydrous methanol (MeOH)
-
0.5 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the alkylated camphor sulfonate and magnesium turnings.
-
Add anhydrous methanol and stir the suspension at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the flask in an ice bath and slowly add 0.5 M HCl to quench the reaction and dissolve the magnesium salts.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the enantiomerically enriched α-alkylated ketone.
-
The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis. The chiral auxiliary can often be recovered from the aqueous layer after appropriate workup.
Visualizations
Caption: Workflow for Asymmetric Alkylation.
Caption: Logical Pathway of Stereochemical Control.
Application Notes and Protocols: Derivatization of Alcohols with Camphorsulfonyl Chloride for the Formation of Sulfonate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of the enantiomeric purity of chiral alcohols is a critical step in asymmetric synthesis and drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1][2] One widely employed method for assessing enantiomeric excess (ee) is the derivatization of the alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, unlike enantiomers, have distinct physical and spectroscopic properties, allowing for their differentiation and quantification by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
(1S)-(+)-Camphorsulfonyl chloride is a cost-effective and efficient chiral derivatizing agent for this purpose. It reacts with chiral alcohols to form diastereomeric sulfonate esters.[3] The resulting diastereomers often exhibit sufficient separation in their NMR spectra, enabling the determination of the enantiomeric composition of the original alcohol.[3] This application note provides a detailed protocol for the derivatization of alcohols with camphorsulfonyl chloride and the subsequent analysis of the resulting sulfonate esters.
Principle of the Method
The derivatization of a racemic or enantioenriched alcohol with an enantiomerically pure camphorsulfonyl chloride (e.g., (1S)-(+)-camphorsulfonyl chloride) proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfonyl chloride. This reaction, typically conducted in the presence of a base like triethylamine or pyridine, yields a mixture of diastereomeric sulfonate esters.
The diastereomers, having different spatial arrangements, will experience different magnetic environments in an NMR spectrometer. This results in distinct chemical shifts (anisochronous signals) for corresponding protons or carbons in the two diastereomers.[1][2] By integrating the signals of the well-resolved peaks, the ratio of the diastereomers, and consequently the enantiomeric excess of the starting alcohol, can be accurately determined.
Reaction Scheme
Caption: General reaction scheme for the derivatization of a chiral alcohol.
Experimental Protocols
Materials and Reagents
-
Chiral alcohol
-
(1S)-(+)-Camphorsulfonyl chloride
-
Triethylamine (or pyridine)
-
Methylene chloride (CH₂Cl₂)
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)
-
Ice bath
-
Rotary evaporator
-
NMR spectrometer
Derivatization Protocol
This protocol is adapted from the procedure described by Bondi et al.[3]
-
In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5 mmol) in methylene chloride (25 mL).
-
Add triethylamine (7.5 mmol) to the solution.
-
Cool the mixture in an ice-water bath for 15 minutes with swirling.
-
Slowly add (1S)-(+)-camphorsulfonyl chloride (5.5 mmol) to the cooled mixture over a period of 5 minutes.
-
Continue to cool the reaction mixture in the ice bath for an additional 45 minutes.
-
Transfer the reaction mixture to a separatory funnel for purification.
-
Perform sequential extractions with:
-
Ice-cold deionized water (10 mL)
-
10% Hydrochloric acid (8 mL)
-
Saturated sodium bicarbonate solution (10 mL)
-
Deionized water (10 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (methylene chloride) using a rotary evaporator to yield the sulfonate ester. The reported yields for this procedure are typically in the range of 75-86%.[3]
Data Presentation
The following table summarizes the application of this derivatization method to various chiral alcohols and the corresponding NMR spectroscopic data.
| Chiral Alcohol | Derivatizing Agent | Yield (%) | Nucleus | Analyzed Moiety | Observed Chemical Shift Differences (Δδ) | Reference |
| (+/-)-Ethyl-3-hydroxybutyrate | (S)-Camphorsulfonyl chloride | 75-86 | ¹H | SCH₂ | Four well-resolved doublets for the two diastereomers. | [3] |
| ¹³C | Ester C=O | Peaks at 169.22 and 169.32 ppm for the R and S enantiomers, respectively. | [3] | |||
| (+/-)-2-Butanol | (S)-Camphorsulfonyl chloride | 75-86 | ¹H | SCH₂ | Four doublets observed for the racemic mixture. | [3] |
| ¹³C | C-O (in butanol) | Partially resolved signals. | [3] | |||
| (+/-)-1-Phenylethanol | (S)-Camphorsulfonyl chloride | 75-86 | ¹H | SCH₂ | Baseline resolved AB doublets between 2.5 - 3.5 ppm. | [3] |
| (+/-)-2-Hydroxymethyloxirane | (S)-Camphorsulfonyl chloride | 75-86 | ¹H | SCH₂ | Baseline resolved signals centered at 3.1 and 3.6 ppm. | [3] |
| (+/-)-1-Phenyl-2-propyn-1-ol | (S)-Camphorsulfonyl chloride | 75-86 | ¹H | OCH | Baseline resolved signals at 5.2 and 5.6 ppm. | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow, from derivatization to data analysis.
Caption: Step-by-step experimental workflow for derivatization and analysis.
Conclusion
The derivatization of chiral alcohols with camphorsulfonyl chloride is a robust and economical method for determining enantiomeric purity. The straightforward protocol, coupled with the clear resolution of diastereomeric signals in NMR spectroscopy, makes this a valuable tool for researchers in organic synthesis and pharmaceutical development. The ability to obtain quantitative data on enantiomeric excess is crucial for quality control and for understanding the stereochemical outcome of asymmetric reactions.
References
Application Notes and Protocols for the Fractional Crystallization of Camphorsulfonic Acid Ester Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Principle of the Method
Chiral resolution by diastereomeric crystallization is a fundamental technique used to separate enantiomers from a racemic mixture.[1][2] Enantiomers possess identical physical properties in an achiral environment, making their direct separation challenging. This method circumvents the issue by reacting the racemic mixture (e.g., a chiral alcohol) with an enantiomerically pure resolving agent, such as (1S)-(+)-10-camphorsulfonyl chloride. This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., diastereomeric camphorsulfonate esters).[3][4]
Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities, melting points, and spectroscopic characteristics.[2][5] The difference in solubility is exploited in fractional crystallization, where a carefully selected solvent system allows for the selective precipitation of the less soluble diastereomer, leaving the more soluble one in the mother liquor.[5][6] Subsequent isolation of the crystallized diastereomer and cleavage of the sulfonic acid ester bond regenerates the desired enantiomer in a pure form.
General Experimental Workflow
The overall process for resolving a racemic mixture using camphorsulfonic acid involves the formation of diastereomeric esters, their separation via fractional crystallization, and the subsequent recovery of the pure enantiomer.
Caption: General workflow for chiral resolution via diastereomeric ester crystallization.
Experimental Protocols
3.1 Protocol 1: Synthesis of Diastereomeric Camphorsulfonate Esters
This protocol is adapted from the derivatization of chiral alcohols for NMR analysis and serves as the initial step to create the diastereomeric mixture.[3]
Materials:
-
Racemic alcohol (1.0 eq)
-
(1S)-(+)-Camphorsulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water (ice-cold)
-
10% Hydrochloric acid (HCl) (ice-cold)
-
Saturated sodium bicarbonate (NaHCO₃) solution (ice-cold)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL Erlenmeyer flask, ice bath, magnetic stirrer, separatory funnel
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the racemic alcohol (e.g., 5 mmol) in 25 mL of dichloromethane.
-
Add triethylamine (7.5 mmol) to the solution.
-
Cool the mixture in an ice-water bath for 15 minutes with gentle swirling.
-
Slowly add (1S)-(+)-camphorsulfonyl chloride (5.5 mmol) to the cooled mixture over 5 minutes.
-
Continue to stir the reaction mixture in the ice bath for an additional 45-60 minutes.
-
Transfer the reaction mixture to a separatory funnel for purification.
-
Perform sequential extractions with:
-
10 mL of ice-cold deionized water
-
8 mL of ice-cold 10% HCl solution
-
10 mL of ice-cold saturated NaHCO₃ solution
-
10 mL of ice-cold deionized water
-
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude mixture of diastereomeric sulfonate esters.[3]
3.2 Protocol 2: Fractional Crystallization of Diastereomeric Esters
This is the core separation step. The success of this protocol is highly dependent on the choice of solvent, which often requires screening.
Materials:
-
Crude diastereomeric ester mixture
-
Screening solvents (e.g., ethyl acetate, isopropyl acetate, acetonitrile, acetone, n-butyl acetate, ethanol, hexane, toluene, and mixtures thereof)[7][8][9]
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
Procedure:
-
Solvent Screening (Small Scale): Dissolve small, known amounts of the crude diastereomeric mixture in various solvents with heating until a clear solution is formed. Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Observe which solvent system yields a good quantity of crystalline solid.
-
Initial Crystallization (Scale-up):
-
Transfer the bulk of the crude diastereomeric ester mixture to a clean, dry Erlenmeyer flask.
-
Add the optimal solvent (or solvent mixture) determined from the screening step in small portions while heating and stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent.[8]
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize selectivity.
-
If crystallization does not occur, try seeding the solution with a tiny crystal from the screening step or gently scratching the inside of the flask with a glass rod.[8]
-
Once crystals have formed at room temperature, the flask can be moved to a colder environment (e.g., 4°C) to maximize the yield of the less soluble diastereomer.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Recrystallization for Purity Enhancement:
-
The diastereomeric purity of the isolated crystals may need to be improved. This is achieved by recrystallizing the product.[8]
-
Dissolve the crystals in a minimum amount of the same hot solvent system from which they were first crystallized.
-
Repeat the slow cooling, isolation, and drying steps.
-
Monitor the purity of the crystals after each recrystallization step using an appropriate analytical method (see Protocol 4). Continue recrystallizing until no further improvement in purity is observed.[4]
-
3.3 Protocol 3: Regeneration of the Pure Enantiomer
Once a diastereomer has been isolated in high purity, the original chiral compound can be recovered by cleaving the ester bond.
Procedure:
-
Dissolve the purified diastereomeric ester in a suitable solvent (e.g., dimethoxyethane).
-
Add an aqueous base solution, such as 1.0 M lithium hydroxide (LiOH), and stir for several hours at room temperature.[8]
-
Monitor the reaction by TLC or LC-MS to confirm the complete cleavage of the ester.
-
Once the reaction is complete, perform a standard aqueous workup. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. The liberated alcohol will be in the organic layer, while the camphorsulfonic acid salt will be in the aqueous layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to yield the enantiomerically pure alcohol.[8]
3.4 Protocol 4: Analysis of Purity
Analysis is critical to guide the crystallization process and to determine the success of the resolution.
-
NMR Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio. The diastereomers will often have distinct, well-resolved signals for certain protons or carbons, such as those adjacent to the sulfonate group. The ratio of the integrals of these signals corresponds to the diastereomeric ratio.[3]
-
Chiral HPLC: After regenerating the enantiomer, its enantiomeric excess (ee) can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[9][10]
-
Optical Rotation: A polarimeter can be used to measure the optical rotation of the purified diastereomer or the final enantiomer. The resolution is considered complete when the optical rotation of the crystallized material no longer changes upon further recrystallization.[4]
Data Presentation: Examples of Chiral Resolution using Camphorsulfonic Acid
The following table summarizes data from published resolution procedures using camphorsulfonic acid (CSA), demonstrating typical solvents, yields, and purity levels achieved. While these examples involve the formation of diastereomeric salts with amines, the principles of crystallization are directly applicable.
| Racemic Compound | Resolving Agent | Solvent | Product Fraction | Yield | Purity (ee) | Reference |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | CH₂Cl₂ | Precipitate I | 25% | 98% (R,R) | [10] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-CSA | CH₂Cl₂ | Precipitate II | 62% | 73% (S,S) | [10] |
| (±)-3-Amino-diazepin-2-one | (1S)-(+)-10-CSA | Isopropyl acetate / Acetonitrile | Crystals | - | >99.5% (S) | [7] |
| (±)-Diethanolamine Derivative | (-)-Camphor-10-sulfonic acid | Acetone | Precipitate | 70% | >99% (R,R) | [9] |
| (±)-Diethanolamine Derivative | (-)-Camphor-10-sulfonic acid | Acetone | Filtrate | 70% | 79% (S,S) | [9] |
| DL-Phenylglycine | (1S)-(+)-10-CSA | Water | Crystals | 45.7% | 98.8% (D) | [11] |
Visualization of Diastereomer Formation
The formation of two distinct diastereomers from a racemic mixture and a single enantiomer of a resolving agent is the key principle enabling separation.
Caption: Formation of separable diastereomers from enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 8. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quality Control of Camphor Sulfonic Acid Methyl Ester
Introduction
Camphor sulfonic acid and its derivatives are widely utilized in the pharmaceutical industry, primarily as resolving agents for chiral separations and as counter-ions in drug formulations.[1][2][3] Methyl (1R)-(-)-10-camphorsulfonate, also known as camphor sulfonic acid methyl ester, can be present as an impurity in active pharmaceutical ingredients (APIs).[4][5] Due to its potential as a genotoxic impurity, rigorous analytical testing is imperative to ensure the quality and safety of pharmaceutical products.[1][6] These application notes provide detailed protocols for the quality control of this compound, employing various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
HPLC-UV with Pre-column Derivatization
This method enhances the detectability of this compound by reacting it with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a chromophoric derivative that can be easily detected by a UV-Vis detector.[7]
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent
-
Ortho-phosphoric acid (OPA) solution (0.1%)
-
This compound reference standard
2. Chromatographic Conditions:
-
Column: C18, Synergi Hydro (or equivalent)
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV/Visible detector at 360 nm[7]
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Dilute the stock solution with acetonitrile and water, add 2,4-DNPH reagent and 0.1% OPA solution.
-
Heat the solution at 70-80°C for 1 hour in a water bath.
-
Cool the solution and make up to the final volume with acetonitrile.[7]
4. Sample Preparation:
-
Accurately weigh the API sample and dissolve it in a mixture of acetonitrile and water.
-
Add 2,4-DNPH reagent and 0.1% OPA solution.
-
Heat, cool, and dilute to the final volume with acetonitrile as done for the standard solution.[7]
5. System Suitability:
-
Inject the standard solution multiple times. The relative standard deviation (% RSD) of the peak area should be not more than 2.0%.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Wavelength | 360 nm | [7] |
| Limit of Detection (LOD) | 0.315 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.954 µg/mL | [7] |
| Linearity Range | 0.97 - 30.27 µg/mL | [7] |
| Correlation Coefficient (r²) | 1.0000 | [7] |
| Mean Recovery | 101.9% | [7] |
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
HPLC-Mass Spectrometry (HPLC-MS) for High Sensitivity
For the detection of trace levels of genotoxic impurities, HPLC coupled with mass spectrometry offers superior sensitivity and specificity.[6]
Experimental Protocol
1. Reagents and Materials:
-
Methanol or Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Column: Octadecylsilane chemically bonded silica (e.g., InfinityLab Poroshell 120EC-C18, 100 x 4.6 mm, 2.7 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: Methanol or Acetonitrile[6]
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.4 - 0.6 mL/min (preferably 0.5 mL/min)[6]
-
Column Temperature: 33 - 37°C (preferably 35°C)[6]
-
Injection Volume: 10 µL[6]
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI)[6]
-
Polarity: Positive ion scanning mode[6]
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.
4. Standard and Sample Preparation:
-
Dissolve the reference standard and sample in a suitable solvent (e.g., methanol, acetonitrile, or their aqueous solutions).[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.002 - 0.103 µg/mL | [6] |
| Correlation Coefficient (r) | 0.9997 | [6] |
| Recovery Rate | 80% - 120% | [6] |
Logical Relationship: Quality Control Process
Caption: Overall quality control workflow for this compound.
Gas Chromatography (GC) for Volatile Impurities
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for detecting and quantifying potential genotoxic impurities like alkyl camphorsulfonates.[1][8]
GC-Flame Ionization Detection (GC-FID)
GC-FID is a robust and reliable method for the routine analysis of this compound.
Experimental Protocol
1. Reagents and Materials:
-
Ethyl acetate (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
2. Chromatographic Conditions:
-
Column: HP-1 capillary column (25 m x 0.32 mm i.d. x 0.52 µm film thickness) or equivalent[1]
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min[1]
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 8 min
-
Ramp: 70°C/min to 260°C
-
Final temperature: 260°C, hold for 8 min[1]
-
-
Inlet: Split inlet with a split ratio of 10:1[1]
-
Detector: Flame Ionization Detector (FID)
3. Standard and Sample Preparation:
-
Dissolve the reference standard and sample in ethyl acetate.[1]
GC-Mass Spectrometry (GC-MS) for Enhanced Sensitivity
For lower detection limits, GC-MS is the preferred method.[1][8]
Experimental Protocol
The chromatographic conditions for GC-MS are similar to those for GC-FID. The primary difference is the use of a mass spectrometer as the detector, which provides structural information and enhanced sensitivity.
Quantitative Data Summary (GC Methods)
| Parameter | GC-FID | GC-MS | Reference |
| Limit of Detection (LOD) | 1.5 - 1.9 ppm | 0.055 - 0.102 ppm | [1] |
| Resolution (MCS vs. ECS) | 9.51 | 10.21 | [1] |
Experimental Workflow: GC Analysis
Caption: General workflow for GC-FID and GC-MS analysis.
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. A certificate of analysis for a reference standard confirms that the ¹H-NMR spectrum conforms to the structure of methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate.[9] Comprehensive chemical characterization of camphorsulfonic acid isomers has been performed using NMR.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[10] The mass spectrum of a reference standard should conform to the expected molecular weight of 246.32 g/mol .[9][11]
Ion Chromatography
Ion chromatography can be employed for the quantification of the camphorsulfonic acid counter-ion in pharmaceutical ingredients.[3] This technique is highly precise and accurate for the analysis of anions.[3]
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound. HPLC and GC methods are suitable for the separation and quantification of the ester and its related impurities, with mass spectrometric detection offering the highest sensitivity for trace-level analysis. Spectroscopic techniques like NMR and MS are invaluable for structural confirmation. The selection of the appropriate analytical technique will depend on the specific requirements of the analysis, including the expected concentration of the analyte and the matrix in which it is present.
References
- 1. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD | MDPI [mdpi.com]
- 2. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 3. ijpsr.com [ijpsr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]
- 7. jpsbr.org [jpsbr.org]
- 8. researchgate.net [researchgate.net]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Camphor Sulfonic Acid Methyl Ester
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of camphor sulfonic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the Fischer esterification of camphorsulfonic acid (CSA) with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The process involves heating the reactants together to drive the equilibrium towards the formation of the ester and water.[1][2][3]
Q2: I am experiencing a low yield of this compound. What are the primary causes?
A2: Low yields are a common issue in Fischer esterification and can be attributed to several factors:
-
Reaction Equilibrium : The esterification is a reversible reaction. Without specific measures, the reaction will reach an equilibrium state that may favor the reactants.[2]
-
Presence of Water : Any water in the reaction mixture, either from wet reagents or formed during the reaction, can shift the equilibrium back towards the starting materials, reducing the ester yield.[1][2]
-
Incomplete Reaction : Insufficient reaction time, inadequate temperature, or a low concentration of the catalyst can lead to incomplete conversion of the camphorsulfonic acid.[1]
-
Steric Hindrance : The bulky structure of the camphor moiety can sterically hinder the approach of the methanol nucleophile, slowing down the reaction rate compared to less hindered carboxylic acids.[4]
-
Purification Losses : Significant product loss can occur during workup and purification steps, especially if the ester is difficult to separate from the unreacted acid and catalyst.
Q3: How can the reaction equilibrium be shifted to favor a higher product yield?
A3: To maximize the yield, the equilibrium must be driven towards the product side. This can be achieved by:
-
Using Excess Alcohol : Employing a large excess of methanol is a common strategy. According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the products.[2] Using methanol as the solvent is an effective way to achieve a large excess.
-
Water Removal : Actively removing water as it forms can significantly improve the yield. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2] It is also critical to use anhydrous reagents and glassware.[1]
Q4: What are the potential side products and impurities in this synthesis?
A4: The primary impurity is typically unreacted camphorsulfonic acid. Other potential impurities can include:
-
Degradation Products : Under excessively harsh acidic conditions or high temperatures, the camphorsulfonic acid molecule may undergo degradation.
-
Genotoxic Impurities : Alkyl sulfonates, including this compound itself, are considered potential genotoxic impurities (PGIs). It is crucial to control their levels in active pharmaceutical ingredients (APIs).[5] While it is the desired product in this synthesis, any subsequent reactions using other alcohols (like ethanol or isopropanol from solvents) could generate other ester impurities.[5][6]
Q5: How can I effectively monitor the progress of the esterification reaction?
A5: Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC) : A simple and rapid method to qualitatively observe the disappearance of the starting material (camphorsulfonic acid) and the appearance of the product ester.
-
High-Performance Liquid Chromatography (HPLC) : Allows for quantitative analysis of the reaction mixture, providing precise measurements of the concentrations of the reactant and product over time.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A highly sensitive technique for detecting and quantifying the volatile methyl ester product.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst is inactive or insufficient. 2. Reaction temperature is too low. 3. Presence of significant water in reagents. | 1. Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄, anhydrous p-TsOH). Increase catalyst loading if necessary. 2. Increase the reaction temperature to reflux. 3. Ensure all reagents (especially methanol) and glassware are anhydrous. |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium has been reached. 2. Insufficient reaction time. | 1. Add a large excess of methanol (can be used as the solvent). 2. If practical, remove water using a Dean-Stark trap. 3. Extend the reaction time and continue monitoring by TLC or HPLC. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high. 2. Acid catalyst concentration is too high, causing degradation. | 1. Reduce the reaction temperature. 2. Use a milder catalyst (e.g., p-TsOH instead of H₂SO₄) or reduce the catalyst amount. |
| Difficult Product Isolation / Emulsion during Workup | 1. Un-neutralized acid catalyst. 2. The product and starting material have similar solubilities. | 1. Completely neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution) before extraction. 2. Use a different solvent system for extraction. If an emulsion forms, add brine to help break it. |
Quantitative Data Summary
The table below summarizes typical reaction parameters for the Fischer esterification of camphorsulfonic acid. Optimal conditions may vary based on lab-specific setups and desired purity.
| Parameter | Condition A (Standard) | Condition B (High Yield) |
| Reactant Ratio (CSA:Methanol) | 1 : 20 (molar ratio) | > 1 : 50 (Methanol as solvent) |
| Catalyst | Concentrated H₂SO₄ | p-Toluenesulfonic acid (p-TsOH) |
| Catalyst Loading | 2-5 mol% | 5-10 mol% |
| Temperature | 65°C (Reflux) | 65°C (Reflux) |
| Reaction Time | 6-12 hours | 12-24 hours |
| Water Removal | Not actively removed | Dean-Stark trap or molecular sieves |
| Expected Yield Range | 50-70% | 75-95% |
Experimental Protocol: Synthesis of this compound
This protocol describes a typical lab-scale synthesis via Fischer esterification.
Materials:
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1S)-(+)-10-camphorsulfonic acid.
-
Reagent Addition : Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, or enough to serve as the solvent). Stir the mixture until the CSA is fully dissolved.
-
Catalyst Addition : Cool the flask in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirred solution.
-
Reflux : Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain this temperature.
-
Monitoring : Monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically 6-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration : Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification : Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: The reversible nature of the Fischer esterification reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. js.vnu.edu.vn [js.vnu.edu.vn]
- 5. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD [mdpi.com]
- 6. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]
challenges in the separation of diastereomeric salts of camphor sulfonic acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of diastereomeric salts using camphorsulfonic acid.
A Note on Camphorsulfonic Acid and its Methyl Ester
It is a crucial chemical distinction to understand that (1S)-(+)-10-camphorsulfonic acid (CSA) , a strong acid, is the resolving agent used to form diastereomeric salts with racemic bases (e.g., amines).[1] Its corresponding methyl ester, camphorsulfonic acid methyl ester , is a neutral compound and does not possess the acidic proton necessary to form a salt through a typical acid-base reaction.
In the context of pharmaceutical development, alkyl esters of sulfonic acids, including methyl camphorsulfonate, are considered potential genotoxic impurities (PGIs).[2] Their presence in an active pharmaceutical ingredient (API) must be carefully controlled and monitored.[2] Therefore, while the methyl ester is not the resolving agent, it is a critical process-related impurity to be aware of during and after the resolution process.
This guide will focus on the challenges related to the use of camphorsulfonic acid as the resolving agent.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my diastereomeric salt crystallization?
A1: The choice of solvent is critical as it directly influences the solubility difference between the two diastereomeric salts, which is the basis for separation.[3] A systematic screening process is the most effective approach.[3]
-
Initial Screening: Test a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (THF, MTBE).[3]
-
Solvent/Anti-Solvent Systems: If a single solvent does not provide adequate separation, a binary system can be effective. Dissolve the salt in a "good" solvent where it is soluble, and then slowly add an "anti-solvent" in which the salt is poorly soluble to induce crystallization.[3]
-
Temperature: Evaluate the solubility at different temperatures. A significant difference in solubility temperature dependence can be exploited for effective crystallization.[3]
Q2: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is often due to excessively high supersaturation or the crystallization temperature being too high.[3]
-
Reduce Supersaturation: Use a more dilute solution or slow down the rate of cooling. Slow, controlled cooling is often more effective than rapid cooling in an ice bath.
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly at a slightly elevated temperature with good agitation.
-
Seeding: Introduce a few seed crystals of the desired diastereomer to provide a template for crystal growth.
-
Agitation: Gentle, consistent stirring can promote the formation of an ordered crystal lattice over an amorphous oil.[3]
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: Low yield indicates that a significant portion of your target diastereomer remains in the mother liquor.
-
Optimize Solvent and Temperature: Screen for a solvent system that minimizes the solubility of the desired salt. Experiment with lower final crystallization temperatures to further decrease solubility.[3]
-
Stoichiometry of Resolving Agent: While a 1:1 molar ratio is a common starting point, it is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.9 equivalents) can sometimes increase the purity of the crystallized salt, which can then be optimized for yield.[4]
-
Allow Sufficient Time for Crystallization: Ensure the system has reached equilibrium before filtration. Allowing the mixture to stir for an extended period (aging) can improve the yield.[3]
Q4: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product is low. How can I improve the purity?
A4: Low purity indicates that the unwanted diastereomer is co-crystallizing with the desired one.
-
Recrystallization: The most common method to improve purity is to recrystallize the isolated salt. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.[5] Multiple recrystallizations may be necessary.
-
Solvent Selection: The solvent has a major impact on selectivity. A different solvent might create a larger difference in solubility between the two diastereomers.[3]
-
Thermodynamic vs. Kinetic Control: Rapid crystallization (kinetic control) can sometimes trap the more soluble diastereomer. Slower cooling and longer crystallization times (thermodynamic control) allow the system to equilibrate, favoring the crystallization of the less soluble, more stable salt.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Failure to Crystallize (Stays in Solution) | High solubility of both diastereomeric salts in the chosen solvent.[3] | - Screen for a less polar solvent or an anti-solvent. - Concentrate the solution by carefully evaporating some of the solvent. - Lower the crystallization temperature.[3] - Use seeding to induce crystallization. |
| Formation of an Oil or Gum | Supersaturation level is too high.[3] Cooling rate is too fast. Inappropriate solvent system. | - Use a more dilute solution. - Employ a slower, more controlled cooling profile. - Add anti-solvent more slowly and at a higher temperature. - Ensure proper agitation.[3] |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor.[3] Insufficient crystallization time.[3] Sub-optimal stoichiometry of the resolving agent. | - Optimize the solvent system to minimize the solubility of the target salt. - Decrease the final crystallization temperature.[3] - Increase the aging time before filtration. - Screen different ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents).[3] |
| Low Diastereomeric/Enantiomeric Purity | Small difference in solubility between the two diastereomeric salts in the chosen solvent. Co-crystallization or formation of a solid solution. Incomplete equilibration (kinetic trapping). | - Perform one or more recrystallizations of the isolated salt.[5] - Screen for a more selective solvent system that maximizes the solubility difference. - Slow down the cooling rate and increase the crystallization time to reach thermodynamic equilibrium. |
| Inconsistent Results / Poor Reproducibility | Variations in raw material quality (racemate or resolving agent). Poor control over crystallization parameters (temperature, cooling rate, agitation). Presence of impurities that inhibit or alter crystallization. | - Ensure high purity of both the racemic mixture and camphorsulfonic acid. - Implement strict control over all experimental parameters. - Purify the starting racemic mixture if necessary. |
Experimental Protocols
Protocol 1: Screening for Optimal Crystallization Conditions
-
Salt Formation: In separate vials, dissolve the racemic base (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol). Add a solution of (1S)-(+)-10-camphorsulfonic acid (0.5-1.0 equivalents) in the same solvent.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain the diastereomeric salt mixture as a solid.
-
Solvent Addition: To each vial, add a different test solvent or solvent mixture (e.g., isopropanol, acetone, ethyl acetate, THF, or mixtures like isopropanol/heptane).
-
Temperature Cycling: Heat the vials to dissolve the salts completely, then cool them slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C).
-
Observation: Visually inspect the vials for the quantity and quality of the crystals formed.
-
Analysis: Isolate the solid from promising candidates by filtration, wash with a small amount of cold solvent, and dry. Analyze the diastereomeric purity by HPLC or NMR.
Protocol 2: Preparative Scale Resolution and Enantiomer Regeneration
-
Dissolution and Salt Formation: In a reaction vessel, dissolve the racemic base (e.g., 10g) and the optimal amount of (1S)-(+)-10-camphorsulfonic acid (determined from screening) in the chosen solvent system at an elevated temperature.
-
Crystallization: Cool the solution slowly and controllably to the optimal final temperature. Gentle agitation is recommended. If seeding, add the seed crystals once the solution is saturated.
-
Isolation: Collect the crystals by suction filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]
-
Purity Check: Determine the diastereomeric purity of the isolated salt. If necessary, perform a recrystallization.
-
Enantiomer Regeneration (Salt Breaking):
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., 1M NaOH) to adjust the pH to basic, which deprotonates the amine and breaks the salt.[5]
-
Extract the liberated free base into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically pure product.
-
-
Final Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
Data Presentation
The success of a resolution is highly dependent on the differential solubility of the diastereomeric salts. While specific solubility data is highly compound-dependent, the following table illustrates how such data would be structured for comparison.
Table 1: Illustrative Solubility Data of Diastereomeric Salts in Various Solvents at 25°C
| Solvent System | Solubility of Salt A (g/100mL) | Solubility of Salt B (g/100mL) | Selectivity Ratio (Solubility B / A) |
| Methanol | 15.2 | 18.5 | 1.22 |
| Ethanol | 8.5 | 12.1 | 1.42 |
| Isopropanol | 2.1 | 4.5 | 2.14 |
| Acetone | 5.6 | 7.3 | 1.30 |
| Ethyl Acetate | 0.8 | 2.0 | 2.50 |
| Acetonitrile | 10.3 | 11.5 | 1.12 |
In this example, Ethyl Acetate and Isopropanol show the best selectivity and would be primary candidates for optimization.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
Technical Support Center: Crystallization of Camphor Sulfonic Acid Methyl Ester Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for camphor sulfonic acid methyl ester derivatives.
Troubleshooting Crystallization Issues
Crystallization is a critical purification technique, and its success is dependent on a variety of factors. This guide addresses common problems encountered during the crystallization of this compound derivatives.
Problem 1: No Crystals Form Upon Cooling
Possible Causes and Solutions:
-
Solution is too dilute: The concentration of the this compound derivative in the solvent may be below the saturation point at the cooling temperature.
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow the solution to cool again. To test if the concentration is the issue, you can dip a glass stirring rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the compound.[1]
-
-
Supersaturation has not been achieved: The solution may be supersaturated but requires a nucleation trigger.
-
Solution 1 (Scratching): Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of the desired compound, add it to the solution to induce crystallization.
-
-
Incorrect solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures.
-
Solution: Consider using a different solvent or a solvent/anti-solvent system. An anti-solvent is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until turbidity persists, then heat until the solution becomes clear and allow it to cool slowly.
-
Problem 2: Oiling Out - Formation of a Liquid Phase Instead of Crystals
Possible Causes and Solutions:
-
High concentration of impurities: Impurities can lower the melting point of the solid, leading to the formation of an oil.
-
Solution: Purify the crude material using another technique, such as column chromatography, before attempting crystallization.
-
-
Solution is too concentrated: A highly concentrated solution can lead to oiling out.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, and then allow it to cool slowly.
-
-
Cooling is too rapid: Fast cooling can prevent the molecules from orienting into a crystal lattice.
-
Solution: Ensure the solution cools slowly. Insulate the flask by placing it on a cork ring or wrapping it in glass wool to slow down the cooling rate.
-
-
Low melting point of the compound: The melting point of your derivative might be close to the temperature of the crystallization medium.
-
Solution: Try using a solvent with a lower boiling point or decrease the temperature of the cooling bath.
-
Problem 3: Poor Crystal Yield
Possible Causes and Solutions:
-
Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.
-
Solution: Before filtering, check for saturation by dipping a glass rod in the solution and observing the residue upon solvent evaporation. If a large amount of residue forms, concentrate the solution by evaporating some solvent and re-cooling.
-
-
Premature crystallization during hot filtration: If an insoluble impurity was present and removed by hot filtration, the desired compound may have crystallized on the filter paper or in the funnel.
-
Solution: Use a stemless funnel and keep the filtration apparatus hot. Pre-heat the funnel and the receiving flask. Use a slight excess of solvent to prevent premature crystallization and then evaporate the excess solvent before cooling.
-
-
Crystals were washed with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is too warm can dissolve some of the product.
-
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent.
-
Problem 4: Crystals Are Colored or Impure
Possible Causes and Solutions:
-
Colored impurities are present: The starting material may contain colored impurities that co-crystallize with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb the desired compound.
-
-
Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice.
-
Solution: Slow down the rate of crystallization by using a more dilute solution or by cooling the solution more slowly. An ideal crystallization process should show the first crystals appearing after about 5 minutes and continue to grow over a period of 20 minutes or more.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the crystallization of my this compound derivative?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A general rule of thumb is that "like dissolves like." Since this compound derivatives are relatively polar, polar solvents are a good starting point. You can perform small-scale solubility tests with a few milligrams of your compound in different solvents (e.g., ethyl acetate, acetone, ethanol, methanol) to observe its solubility at room temperature and upon heating. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling. For the parent compound, D-camphor-10-sulfonic acid, solubility has been measured in several organic solvents which can serve as a useful starting point for your derivative.
Q2: What is an anti-solvent crystallization and when should I use it?
A2: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent) in which your compound is insoluble is added to a solution of your compound in a good solvent. This induces precipitation or crystallization. This method is particularly useful when your compound is highly soluble in most common solvents, making cooling crystallization difficult. The anti-solvent should be miscible with the primary solvent.
Q3: How critical is the cooling rate in crystallization?
A3: The cooling rate is a critical parameter. Slow cooling generally leads to the formation of larger, purer crystals because it allows the molecules to selectively arrange themselves into a stable crystal lattice, excluding impurities. Rapid cooling can lead to the formation of small, impure crystals or even cause the compound to "crash out" as an amorphous solid or oil.
Q4: My compound is chiral. Are there any special considerations for its crystallization?
A4: Yes. If you are working with a racemic mixture of a this compound derivative, you might be able to perform a chiral resolution by diastereomeric crystallization. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties, including solubility. These diastereomers can then be separated by crystallization. Camphorsulfonic acid itself is often used as a chiral resolving agent for this purpose.
Q5: What is the purpose of "seeding" a crystallization?
A5: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization. This is done to control the onset of crystallization and can help in obtaining crystals of a desired polymorphic form. It is a useful technique when spontaneous nucleation is slow or difficult to achieve.
Data Presentation
Table 1: Solubility of D-camphor-10-sulfonic acid in Various Organic Solvents
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10^3) |
| Ethyl Acetate | 25 | 1.58 |
| 35 | 2.45 | |
| 45 | 3.78 | |
| Methyl Acetate | 25 | 2.15 |
| 35 | 3.32 | |
| 45 | 5.09 | |
| n-Butyl Acetate | 25 | 0.89 |
| 35 | 1.42 | |
| 45 | 2.25 | |
| Isopropyl Acetate | 25 | 1.21 |
| 35 | 1.91 | |
| 45 | 2.98 | |
| Glacial Acetic Acid | 25 | 10.21 |
| 35 | 15.68 | |
| 45 | 23.89 | |
| Acetic Anhydride | 25 | 3.24 |
| 35 | 5.11 | |
| 45 | 7.98 | |
| Propionic Acid | 25 | 6.78 |
| 35 | 10.55 | |
| 45 | 16.23 |
Data adapted from a study on the solubility of D-camphor-10-sulfonic acid. The solubility of the methyl ester derivative may vary.
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is suitable when a solvent has been identified that dissolves the this compound derivative at a high temperature and shows significantly lower solubility at a lower temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a small amount of the chosen solvent and heat the mixture with stirring on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-insulating surface (e.g., a cork ring). To maximize the yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Anti-Solvent Crystallization
This protocol is recommended when the this compound derivative is highly soluble in a range of common solvents, making cooling crystallization impractical.
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the "good" solvent) dropwise with continuous stirring.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation. If no crystals form, you may need to scratch the inside of the flask or add a seed crystal.
-
Crystal Growth: Once turbidity is observed, you can gently heat the mixture until it becomes clear again and then allow it to cool slowly to promote the growth of larger crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting common crystallization problems.
Caption: Factors influencing the outcome of a crystallization experiment.
References
troubleshooting poor resolution efficiency with camphor sulfonic acid methyl ester
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor resolution efficiency when using camphor sulfonic acid (CSA) to resolve racemic mixtures, particularly those containing a methyl ester functionality.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using camphor sulfonic acid?
Chiral resolution with camphor sulfonic acid (CSA) is based on the formation of diastereomeric salts. When a racemic mixture of a basic compound (e.g., an amine) is reacted with an enantiomerically pure chiral acid like (1S)-(+)-10-camphorsulfonic acid, two diastereomeric salts are formed. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. By exploiting this solubility difference, one diastereomer can be selectively crystallized, while the other remains in the mother liquor. The desired enantiomer is then recovered by decomposing the purified diastereomeric salt.[1][2][3]
Q2: Can I resolve a racemic methyl ester directly with camphor sulfonic acid?
A methyl ester group itself is not basic enough to form a salt with camphor sulfonic acid. For this resolution technique to work, your target molecule must also contain a basic functional group, such as an amine. The resolution occurs via salt formation at this basic site. The methyl ester group is a part of the overall structure of the molecule being resolved.
Q3: What is the maximum theoretical yield for this type of resolution?
For a classical resolution by diastereomeric salt formation, the theoretical maximum yield for a single enantiomer is 50%, because the starting racemic mixture contains equal amounts of both enantiomers.[4] However, it is possible to achieve higher overall yields by racemizing and recycling the unwanted enantiomer from the mother liquor.[1][4]
Q4: Which enantiomer of camphor sulfonic acid should I use?
Both (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid are commonly used as resolving agents.[3][5] The choice between them depends on which one provides a better solubility difference for the diastereomeric salts of your specific compound. It is often an empirical decision, and in some cases, one enantiomer of CSA will crystallize the (R)-enantiomer of your compound, while the other will crystallize the (S)-enantiomer.
Q5: How do I recover the camphor sulfonic acid after the resolution?
After the desired enantiomer (the base) has been liberated from the diastereomeric salt, the camphor sulfonic acid will remain in the aqueous layer as a salt. To recover it, the aqueous layer can be acidified with a strong acid, causing the camphor sulfonic acid to precipitate if it's not soluble in water, or it can be extracted with a suitable organic solvent.[2][4]
Troubleshooting Guides
Issue 1: No Crystals Are Forming
If you are not observing any crystal formation after mixing your racemic compound with camphor sulfonic acid, consider the following troubleshooting steps.
Possible Causes & Solutions
| Possible Cause | Corrective Actions |
| Suboptimal Solvent | The solvent is critical for crystallization. The diastereomeric salts may be too soluble in the chosen solvent. A systematic solvent screen is the most effective approach to find a solvent that provides a significant solubility difference between the two diastereomers.[6][7] |
| Insufficient Concentration | The solution may be undersaturated. Try increasing the concentration by carefully evaporating some of the solvent. Alternatively, adding an "anti-solvent" (a solvent in which the salts are insoluble) can induce precipitation.[6][7] |
| Inadequate Cooling | Temperature directly affects solubility. Ensure you are cooling the solution to a sufficiently low temperature. A slower, controlled cooling rate often yields purer crystals.[6][8] |
| Lack of Nucleation Sites | Crystallization may not initiate without nucleation. Try "scratching" the inside of the flask with a glass rod at the liquid-air interface. If available, add a single "seed crystal" of the desired diastereomeric salt to the supersaturated solution.[6] |
Issue 2: An Oil is Forming Instead of Crystals ("Oiling Out")
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.
Possible Causes & Solutions
| Possible Cause | Corrective Actions |
| High Supersaturation | The concentration of your starting materials may be too high, leading to rapid separation. Try diluting the solution.[6] |
| Inappropriate Temperature | The melting point of the salt may be below the solution temperature. Try heating the solution to dissolve the oil, then cool it down very slowly to allow for the formation of an ordered crystal lattice.[6] |
| Poor Solvent Choice | The solvent may not be suitable for crystallization of your specific salt. A different solvent or a mixture of solvents might be necessary.[7] |
Issue 3: Low Yield of the Desired Diastereomeric Salt
If you are obtaining a low yield of the crystallized product, consider these factors.
Possible Causes & Solutions
| Possible Cause | Corrective Actions |
| High Solubility of the Desired Salt | The desired diastereomeric salt may still have significant solubility in the mother liquor. Optimize the solvent and temperature to further decrease its solubility.[7] |
| Incorrect Stoichiometry | The ratio of the resolving agent to the racemic mixture can be crucial. While a 1:1 molar ratio of the resolving agent to the target enantiomer (i.e., 0.5 equivalents relative to the racemate) is theoretically sufficient, this can be optimized. Screening stoichiometries between 0.5 and 1.0 equivalents is recommended.[8] |
| Premature Filtration | Crystallization may not be complete. Allow for a longer crystallization time, potentially at a lower temperature. |
Issue 4: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.)
If the purity of your resolved product is low, the following may be the cause.
Possible Causes & Solutions
| Possible Cause | Corrective Actions |
| Co-precipitation of Diastereomers | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. A different solvent system is needed to improve the solubility difference.[7] |
| Insufficient Purity of Crystals | The mother liquor, containing the more soluble diastereomer, may be trapped on the surface of the filtered crystals. Ensure the crystals are washed with a small amount of cold, fresh solvent.[6] |
| Rapid Crystallization | Cooling the solution too quickly can lead to the trapping of impurities and the other diastereomer within the crystal lattice. Employ a slower, more controlled cooling process.[6] |
| Recrystallization Needed | To improve purity, one or more recrystallization steps may be necessary. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly. Note that this will likely result in some loss of yield.[6] |
Experimental Protocols
General Protocol for Chiral Resolution
-
Salt Formation:
-
Dissolve the racemic basic compound (containing the methyl ester) (1.0 equivalent) in a suitable solvent, heating if necessary to achieve complete dissolution.
-
In a separate flask, dissolve the chiral resolving agent, for example, (1S)-(+)-10-camphorsulfonic acid (0.5 to 1.0 equivalent), in the same solvent.
-
Slowly add the warm solution of the resolving agent to the solution of the racemic compound with stirring.[2]
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
The cooling process can be continued in an ice bath or refrigerator to maximize the yield.[8]
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor.[2]
-
-
Purification (Optional but Recommended):
-
To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.[2]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add a base (e.g., 2M NaOH) to deprotonate the basic center of your compound and dissolve the camphor sulfonic acid in the aqueous layer.
-
Separate the organic layer, which now contains the desired enantiomerically enriched compound. Extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (like Na2SO4), and remove the solvent under reduced pressure to obtain the resolved product.[2][6]
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for common resolution issues.
Diastereomeric Salt Formation and Separation
Caption: Workflow of resolution by diastereomeric salt formation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing ester hydrolysis during workup of camphor sulfonic acid methyl ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with camphor sulfonic acid methyl ester. The focus is on preventing its hydrolysis during reaction workup and purification.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of reactions involving this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing significant hydrolysis of my this compound to camphorsulfonic acid during my aqueous workup. What are the likely causes and how can I prevent this?
A1: Hydrolysis of this compound is most commonly caused by exposure to non-neutral pH conditions (either acidic or basic) and elevated temperatures in the presence of water.
Potential Causes:
-
Acidic or Basic Quench: Quenching the reaction with strong acids or bases will catalyze the hydrolysis of the ester.
-
Prolonged Contact with Aqueous Phase: Extended exposure to water, even at neutral pH, can lead to slow hydrolysis, which is accelerated by heat.
-
High Temperatures: Performing the workup at room temperature or higher significantly increases the rate of hydrolysis.
-
Residual Acid or Base: Incomplete neutralization of acidic or basic reagents from the reaction mixture can lead to a non-neutral pH during the workup.
Solutions:
-
Use a Cold, Buffered Quench: Quench the reaction mixture at a low temperature (0-5 °C) with a cold, saturated aqueous solution of a mild buffer, such as sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), to maintain a near-neutral pH.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Avoid letting the biphasic mixture sit for extended periods.
-
Work at Low Temperatures: Maintain a low temperature throughout the entire workup process. Use ice baths for all quenching, washing, and extraction steps.
-
Ensure Complete Neutralization: If the reaction was conducted under acidic or basic conditions, carefully neutralize the mixture before extraction. Test the pH of the aqueous layer after the initial wash to ensure it is neutral.
Q2: How can I remove acidic impurities from my reaction mixture without causing hydrolysis of the this compound?
A2: To remove acidic impurities, a carefully controlled basic wash is necessary. The key is to use a weak base and maintain a low temperature.
Recommended Procedure:
-
Cool the reaction mixture in an ice bath.
-
Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Gently mix the layers, allowing for the release of any evolved gas (CO₂).
-
Quickly separate the organic and aqueous layers.
-
Repeat the wash with cold, saturated NaHCO₃ solution if necessary, monitoring the pH of the aqueous layer to ensure it does not become strongly basic.
-
Follow with a wash with cold brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Q3: My reaction requires a strong base, which needs to be quenched. How do I protect my this compound from base-catalyzed hydrolysis during workup?
A3: Quenching a strong base requires careful addition of a weak acid at low temperatures to neutralize the base without creating a strongly acidic environment.
Recommended Procedure:
-
Cool the reaction mixture to 0 °C or below in an ice-salt bath.
-
Slowly add a cold, saturated aqueous solution of a weak acid like ammonium chloride (NH₄Cl).
-
Monitor the pH of the aqueous layer to ensure it becomes neutral (pH ~7). Avoid over-acidification.
-
Extract the product quickly with a cold organic solvent.
-
Wash the organic layer with cold brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate at a low temperature.
Frequently Asked Questions (FAQs)
Q: What is the stability of this compound under different conditions?
Q: Are there any analytical methods to monitor the hydrolysis of this compound?
A: Yes, several analytical methods can be used to detect and quantify both this compound and its hydrolysis product, camphorsulfonic acid. These include:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for quantifying both the ester and the acid.[1]
-
Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are suitable for the analysis of the volatile methyl ester.[2]
-
Ion Chromatography: This can be used to quantify the camphorsulfonate anion, which is the product of hydrolysis.
Q: Can I use a strong drying agent like calcium chloride?
A: It is generally advisable to use neutral drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Some drying agents can be slightly acidic or basic and could potentially contribute to hydrolysis if residual water is present.
Data on Stability of this compound
Quantitative kinetic data for the hydrolysis of this compound is limited in the public domain. However, based on analytical stability studies and general knowledge of sulfonate esters, the following qualitative and semi-quantitative information can be summarized.
| Condition | Temperature | Stability | Notes |
| Neutral Aqueous Solution (e.g., Acetonitrile/Water) | Room Temperature | Stable for at least 24 hours | Based on HPLC-MS stability studies for analytical purposes.[1] |
| Mildly Acidic (e.g., NH₄Cl wash) | 0-5 °C | Relatively Stable | Hydrolysis is slow; minimize contact time. |
| Strongly Acidic (e.g., HCl wash) | Room Temperature | Prone to Hydrolysis | Acid-catalyzed hydrolysis is a known reaction for esters. |
| Mildly Basic (e.g., NaHCO₃ wash) | 0-5 °C | Relatively Stable | Hydrolysis is slow; minimize contact time. |
| Strongly Basic (e.g., NaOH wash) | Room Temperature | Prone to Hydrolysis | Base-catalyzed hydrolysis (saponification) is a known reaction for esters. |
| Anhydrous Organic Solvent | Room Temperature | Highly Stable | The presence of water is necessary for significant hydrolysis. |
Experimental Protocols
Protocol 1: General Workup for a Reaction Finishing under Neutral Conditions
This protocol is suitable for reactions where no strong acidic or basic reagents are used.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Quench the reaction by adding cold deionized water or a cold, saturated aqueous solution of sodium chloride (brine).
-
Transfer the mixture to a pre-chilled separatory funnel.
-
Extract the product with a suitable cold organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the layers. Wash the organic layer twice with cold brine to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure, ensuring the bath temperature remains low (e.g., < 30 °C) to prevent thermal degradation.
Protocol 2: Workup for a Reaction Containing Residual Acid
This protocol is designed to neutralize and remove acidic components while minimizing ester hydrolysis.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring until gas evolution ceases.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a pre-chilled separatory funnel and extract the product with a cold organic solvent.
-
Separate the layers. Wash the organic layer once with cold, saturated aqueous NaHCO₃ solution, followed by one wash with cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure at a low temperature.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
Caption: Decision workflow for selecting a workup procedure.
References
Technical Support Center: Removal of Unreacted Camphorsulfonic Acid from Esterification Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted camphorsulfonic acid (CSA) from esterification reactions.
Troubleshooting Guide
Unreacted camphorsulfonic acid can be a persistent impurity in esterification reactions. This guide provides a systematic approach to effectively remove it from your reaction mixture.
Issue: Residual Camphorsulfonic Acid Detected in the Final Product
The primary method for removing unreacted CSA is through an aqueous workup with a basic solution. The acidic nature of CSA allows for its conversion to a water-soluble salt, which can then be extracted from the organic phase containing your ester product.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: Why is an aqueous workup with a basic solution the recommended method for removing unreacted camphorsulfonic acid?
A1: Camphorsulfonic acid is a relatively strong acid that is soluble in water and a variety of organic solvents.[1] By washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate, the acidic CSA is neutralized to form its corresponding salt. This salt is highly soluble in the aqueous layer and can be effectively separated from the desired ester product, which remains in the organic layer.
Q2: Which basic solution should I use for the aqueous wash, and at what concentration?
A2: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a commonly used and effective choice for neutralizing and removing unreacted CSA. It is a mild base, which minimizes the risk of hydrolyzing the desired ester product. Other options include sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solutions. The use of strong bases like sodium hydroxide (NaOH) should be approached with caution, as they can potentially cleave the ester bond, especially with prolonged exposure or elevated temperatures.
Q3: How many washes are necessary to completely remove the camphorsulfonic acid?
A3: The number of washes required depends on the initial amount of unreacted CSA and the volume of the wash solution. It is recommended to perform at least two to three washes with the basic solution. After each wash, it is crucial to check the pH of the aqueous layer to ensure it is basic (pH > 7). Continue washing until the aqueous layer remains basic after thorough mixing with the organic layer. This indicates that all the acid has been neutralized and extracted.
Q4: How can I confirm that all the camphorsulfonic acid has been removed from my product?
A4: Several analytical techniques can be used to detect residual camphorsulfonic acid in your final product:
-
Thin-Layer Chromatography (TLC): Spot your purified product against a standard of CSA on a TLC plate. CSA is typically a polar compound and should have a low Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying residual CSA. Specific methods for the analysis of camphorsulfonic acid have been developed.[2] A patent also describes an HPLC method for detecting isomers of camphorsulfonic acid.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic peaks of CSA in your product sample. The proton NMR spectrum of camphorsulfonic acid shows distinct signals that can be identified if present.[4][5][6]
Q5: What should I do if I still detect camphorsulfonic acid in my product after multiple aqueous washes?
A5: If residual CSA persists after a thorough aqueous workup, further purification steps may be necessary:
-
Column Chromatography: Flash column chromatography using silica gel is an effective method for separating the polar camphorsulfonic acid from the typically less polar ester product.
-
Recrystallization: If your ester product is a solid, recrystallization from a suitable solvent can help to remove impurities, including residual CSA.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Camphorsulfonic Acid
-
Dilution: Once the esterification reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether (approximately 2-3 times the volume of the reaction mixture).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately equal in volume to the organic layer).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
pH Check: Test the pH of the aqueous layer using pH paper or a pH meter to ensure it is basic.
-
Repeat Washes: Repeat steps 3-6 at least two more times, or until the aqueous layer remains basic after shaking.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester product.
-
Analysis: Analyze the crude product for residual camphorsulfonic acid using an appropriate analytical technique (TLC, HPLC, or NMR).
Data Presentation
The following table summarizes the key properties of camphorsulfonic acid relevant to its removal from an organic reaction mixture.
| Property | Value | Significance for Removal |
| Solubility in Water | Soluble[1] | Allows for extraction into an aqueous phase. |
| Solubility in Ethers | Insoluble or slightly soluble | Facilitates separation between the organic (ether) and aqueous layers. |
| Acidity (pKa) | ~1.5 | Strong acidity ensures complete neutralization with a mild base like NaHCO₃. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. helixchrom.com [helixchrom.com]
- 3. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) 1H NMR spectrum [chemicalbook.com]
- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR [m.chemicalbook.com]
side reactions and impurity profiling in the synthesis of camphor sulfonic acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of camphor-10-sulfonic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of camphor-10-sulfonic acid methyl ester?
The primary reaction is the esterification of camphor-10-sulfonic acid with methanol. This reaction is typically acid-catalyzed.
Q2: What are the common side reactions and impurities I should be aware of during the synthesis?
Common side reactions and potential impurities include:
-
Incomplete Esterification: Residual camphor-10-sulfonic acid may remain if the reaction does not go to completion.
-
Impurities from Starting Materials: Commercial camphor may contain other terpenoids or residual solvents. The purity of camphor-10-sulfonic acid can also vary.
-
Byproducts from Camphor Sulfonation: The synthesis of the camphor-10-sulfonic acid starting material can generate isomeric sulfonic acids and racemization products.
-
Formation of other Alkyl Sulfonates: If other alcohols are present as impurities in the methanol or reaction system, the corresponding alkyl sulfonate esters may be formed.
-
Degradation Products: The final product, camphor-10-sulfonic acid methyl ester, may degrade under certain acidic or basic conditions.
Q3: Why is impurity profiling important for camphor-10-sulfonic acid methyl ester?
Impurity profiling is critical because alkyl sulfonates, including camphor-10-sulfonic acid methyl ester and related compounds, are considered potential genotoxic impurities (PGIs).[1] Regulatory agencies have strict limits on the presence of PGIs in active pharmaceutical ingredients (APIs).
Q4: What analytical techniques are recommended for impurity profiling?
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a common and sensitive method for analyzing volatile impurities like camphor-10-sulfonic acid methyl ester.[1] High-Performance Liquid Chromatography (HPLC), often coupled with MS, is also a powerful technique for separating and identifying both volatile and non-volatile impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Camphor-10-Sulfonic Acid Methyl Ester | Incomplete reaction. | - Increase reaction time. - Increase the molar excess of methanol. - Ensure the catalyst is active and used in the correct amount. |
| Loss of product during workup or purification. | - Optimize extraction and purification steps. - Ensure the pH is appropriate during aqueous washes to prevent hydrolysis. | |
| Presence of Unreacted Camphor-10-Sulfonic Acid | Insufficient reaction time or catalyst. | - As above, increase reaction time or catalyst concentration. |
| Equilibrium limitation. | - Remove water formed during the reaction, if applicable to the specific procedure. | |
| Detection of Unexpected Peaks in GC or HPLC Analysis | Impurities in starting materials. | - Analyze the purity of the starting camphor and camphor-10-sulfonic acid. |
| Side reactions during synthesis. | - Review the reaction temperature and conditions to minimize byproduct formation. | |
| Degradation of the product. | - Ensure the workup and storage conditions are appropriate to prevent degradation. | |
| High Levels of Genotoxic Impurities | Use of impure methanol or other reagents. | - Use high-purity methanol and other reagents. |
| Inappropriate reaction conditions favoring side reactions. | - Optimize reaction conditions (temperature, time, stoichiometry) to minimize the formation of genotoxic byproducts. |
Data Presentation
Table 1: Analytical Methods for Impurity Profiling
| Parameter | GC-FID Method[1] | GC-MS Method[1] | HPLC-MS Method[2] |
| Column | HP-1 capillary column | HP-1 capillary column | Octadecylsilane bonded silica |
| Mobile Phase/Carrier Gas | Helium | Helium | Formic acid in water (A) and Methanol/Acetonitrile (B) |
| Detection Principle | Flame Ionization | Mass Spectrometry | Mass Spectrometry (ESI source, positive ion mode) |
| Limit of Detection (LOD) | 1.5 to 1.9 ppm | 0.055 to 0.102 ppm | Not explicitly stated, but high sensitivity is noted. |
| Linear Range | Not explicitly stated | Not explicitly stated | 0.002 - 0.103 µg/mL |
| Primary Application | Quantification of alkyl camphorsulfonates. | High-sensitivity detection and quantification of alkyl camphorsulfonates. | Detection and quantification of L-camphorsulfonic acid methyl and ethyl esters. |
Experimental Protocols
1. Synthesis of Camphor-10-Sulfonic Acid
This protocol is adapted from a standard organic synthesis procedure.[3]
-
Materials: Concentrated sulfuric acid, acetic anhydride, D,L-camphor, anhydrous ether, ice-salt mixture.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, place 588 g of concentrated sulfuric acid.
-
Cool the flask in an ice-salt mixture and begin stirring.
-
Slowly add 1216 g of acetic anhydride, ensuring the temperature does not exceed 20°C. This addition may take 1-1.5 hours.
-
Once the addition is complete, add 912 g of coarsely powdered D,L-camphor.
-
Continue stirring until the camphor is dissolved.
-
Remove the stirrer and allow the mixture to stand for at least 36 hours, during which camphorsulfonic acid will crystallize.
-
Collect the crystals by suction filtration and wash them with anhydrous ether.
-
Dry the product in a vacuum desiccator.
-
-
Expected Yield: 38-42%[3]
-
Purification: The crude product can be recrystallized from glacial acetic acid for higher purity, though this may result in some product loss.[3]
2. General Protocol for Esterification
-
Materials: Camphor-10-sulfonic acid, methanol, acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
Dissolve camphor-10-sulfonic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
3. GC-MS Analysis of Camphor-10-Sulfonic Acid Methyl Ester
This is a general protocol for the analysis of genotoxic impurities and should be adapted and validated for the specific application.[4][5][6]
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or a mixture of acetonitrile and water).
-
If necessary, perform a derivatization step to improve the volatility and stability of the analyte. For example, silylation with a reagent like BSTFA.[4]
-
Perform a liquid-liquid extraction to remove the bulk of the API matrix.[4]
-
-
GC-MS Conditions:
-
GC System: Agilent GC-MS or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as an HP-1 or Rtx-200.[1][4]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector.
-
Oven Temperature Program: A suitable temperature program to separate the analytes of interest. For example, start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C), and hold.
-
MS Detector: Quadrupole or other suitable mass analyzer.
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for high-sensitivity quantification of target impurities.
-
Visualizations
Caption: Synthesis pathway of camphor-10-sulfonic acid methyl ester.
Caption: Workflow for impurity profiling in the synthesis.
Caption: Logical troubleshooting guide for synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. shimadzu.com [shimadzu.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Camphor Sulfonic Acid Methyl Ester (CSA-Me)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with camphor sulfonic acid methyl ester (CSA-Me). The information provided aims to help you understand and improve the stability of CSA-Me under various reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments involving CSA-Me.
Q1: I am observing significant degradation of my starting material, this compound, during my reaction. What are the likely causes?
A1: Degradation of this compound (CSA-Me) is often attributed to its susceptibility to nucleophilic attack and hydrolysis. Like other sulfonate esters, CSA-Me is a potent electrophile.[1] Key factors that can lead to its degradation include:
-
Presence of Nucleophiles: Many reagents, including certain solvents, amines, and even some reaction byproducts, can act as nucleophiles and attack the methyl ester, leading to its cleavage.[1]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of the ester. While sulfonate esters are generally more stable under acidic conditions than basic ones, strong acids at elevated temperatures can still cause cleavage.[1][2] Basic conditions, in particular, promote hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of degradation, especially in the presence of nucleophiles or acidic/basic impurities. The thermal decomposition of sulfonate esters is dependent on the nature of the alcohol group.[2]
-
Presence of Water: Residual water in your reaction mixture can lead to the hydrolysis of CSA-Me to camphor sulfonic acid and methanol.
Q2: How can I minimize the degradation of CSA-Me in my reaction?
A2: To enhance the stability of CSA-Me, consider the following strategies:
-
Control of Reaction pH: If your reaction conditions permit, maintaining a neutral or slightly acidic pH can help minimize base-catalyzed hydrolysis.
-
Use of Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried to minimize water content and subsequent hydrolysis.
-
Lower Reaction Temperatures: If the reaction kinetics allow, running your experiment at a lower temperature can significantly reduce the rate of degradation.
-
Careful Selection of Reagents: Avoid using strong nucleophilic reagents if possible. If a nucleophile is required for your transformation, consider using a more sterically hindered one to reduce its reactivity towards the sulfonate ester.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Q3: Are there any specific additives I can use to improve the stability of CSA-Me?
A3: Yes, the use of scavengers can be an effective strategy.
-
Acid Scavengers: If your reaction generates acidic byproducts, these can catalyze the degradation of CSA-Me. The addition of an acid scavenger can neutralize these acidic impurities.[3] Examples include:
-
Non-nucleophilic bases: Sterically hindered bases like 2,6-di-tert-butylpyridine or proton sponges can neutralize acid without acting as nucleophiles towards the CSA-Me.
-
Polymer-supported scavengers: These are solid-phase reagents that can be easily filtered off at the end of the reaction, simplifying purification.[4][5] Examples include polymer-bound trisamine or morpholine.[5]
-
-
Water Scavengers: The use of molecular sieves can help to remove trace amounts of water from the reaction mixture.
Q4: My purification process seems to be causing degradation of my product containing the CSA-Me moiety. What should I consider?
A4: Purification methods can indeed impact the stability of CSA-Me.
-
Chromatography: When using silica gel chromatography, be aware that silica gel is acidic and can potentially cause degradation, especially for sensitive compounds. Consider using deactivated silica gel (e.g., treated with triethylamine) or switching to a different stationary phase like alumina.
-
Aqueous Workup: Minimize the duration of contact with aqueous acidic or basic solutions during workup. Use of cold solutions can also help to slow down degradation.
-
Distillation: If your product is thermally sensitive, avoid high temperatures during distillation. Use of high vacuum to lower the boiling point is recommended.
Quantitative Data on Sulfonate Ester Stability
| Condition | Reagent/Factor | General Stability of Sulfonate Esters | Reference |
| Acidic | Trifluoroacetic acid (TFA) | Generally stable, though some hindered esters can be labile. | [1] |
| Strong, hot acids (e.g., 6M HCl) | Can cause cleavage. | [1] | |
| Basic | Sodium hydroxide (NaOH) | Prone to hydrolysis. | [1][2] |
| Piperidine (basic nucleophile) | Can readily cleave the ester. | [1] | |
| Nucleophilic | Sodium iodide (NaI) | Can deprotect less hindered esters. | [1][2] |
| Sodium azide (NaN₃) | A strong nucleophile that can cleave the ester, especially at elevated temperatures. | [2] | |
| Reducing | Sodium borohydride (NaBH₄) | Generally stable. | [1] |
| Thermal | Elevated temperature | Stability is dependent on the structure of the alcohol part of the ester. | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of CSA-Me under various stress conditions.
Objective: To identify the degradation products and degradation pathways of CSA-Me under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound (CSA-Me)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known amount of CSA-Me in a small amount of ACN.
-
Add 0.1 M HCl and dilute with water to a final concentration of approximately 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve CSA-Me in a suitable solvent.
-
Add 3% H₂O₂ to achieve a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Prepare a solution of CSA-Me (approx. 1 mg/mL) in a suitable solvent.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Place solid CSA-Me in a controlled temperature oven at a temperature higher than the intended storage or reaction temperature (e.g., 80°C).
-
Analyze samples at various time points.
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method to quantify the amount of undegraded CSA-Me and to detect the formation of degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Protocol 2: Enhancing CSA-Me Stability with a Polymer-Supported Scavenger
Objective: To demonstrate the use of a polymer-supported acid scavenger to improve the stability of CSA-Me in a reaction that generates acidic byproducts.
Materials:
-
This compound (CSA-Me)
-
Reaction solvent (anhydrous)
-
Reagents for the desired reaction (known to generate acidic byproducts)
-
Polymer-supported scavenger (e.g., PS-Trisamine or PS-NMM)[5]
-
Inert gas supply (Nitrogen or Argon)
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and CSA-Me to the vessel and stir until dissolved.
-
Add the other reagents for your reaction.
-
-
Addition of Scavenger:
-
Add the polymer-supported scavenger to the reaction mixture (typically 1.5-2.0 equivalents relative to the acid generated).
-
The scavenger can be added at the beginning of the reaction or towards the end to quench the acidic byproducts.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction and the stability of CSA-Me by a suitable analytical technique (e.g., TLC or HPLC).
-
Compare the stability of CSA-Me in this reaction to a control reaction run without the scavenger.
-
-
Workup:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the polymer-supported scavenger.
-
Wash the resin with a small amount of the reaction solvent.
-
The filtrate contains the desired product, which can be further purified as needed.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting CSA-Me stability issues.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lohtragon.com [lohtragon.com]
- 4. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Camphor Sulfonic Acid Methyl Ester and Derivatives
Welcome to the technical support center for the purification of camphor sulfonic acid methyl ester and its derivatives via column chromatography. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the column chromatography of this compound and its derivatives.
| Problem | Possible Cause | Solution |
| Compound will not elute from the column (stuck at the baseline) | The mobile phase is not polar enough to displace the highly polar sulfonate ester from the silica gel. | Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, switch to a more polar solvent system, such as methanol in dichloromethane, starting with a low concentration (1-2%) and increasing as needed.[1] |
| Poor separation of the desired compound from impurities | The solvent system lacks the necessary selectivity for the specific compounds being separated. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. Try combinations of solvents with different properties, such as ethyl acetate/hexane, dichloromethane/methanol, or ether/hexane, to find the optimal separation. |
| The compound appears to be degrading on the column | Camphor sulfonic acid derivatives can be sensitive to the acidic nature of standard silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If degradation is observed, consider the following: • Deactivate the silica gel: Prepare a slurry of silica gel with your eluent containing 1-3% triethylamine to neutralize the acidic sites.[2] • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3] |
| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar for the compound, or the compound is not sufficiently soluble in the mobile phase. | Decrease the polarity of the mobile phase. If using ethyl acetate/hexane, for example, increase the proportion of hexane. Ensure your compound is soluble in the chosen eluent system. |
| Peak Tailing (the compound comes off the column very slowly and over many fractions) | The compound is interacting too strongly with the stationary phase, or the column may be overloaded. | Once the compound begins to elute, you can increase the polarity of the mobile phase to speed up the elution of the remaining material.[3] Ensure that you have not loaded too much crude material onto the column for its size. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A layer of sand on top of the silica can help prevent disruption of the bed when adding solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for moderately polar compounds like this compound is a mixture of ethyl acetate and hexane. Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and increase the polarity based on TLC analysis. For more polar derivatives, a system of methanol in dichloromethane may be necessary.[2]
Q2: How do I choose the right stationary phase?
Standard silica gel is the most common stationary phase. However, if your compound is acid-sensitive, deactivated silica gel or alternative stationary phases like neutral alumina should be considered.[3] For highly polar compounds that are not well-retained on silica, reversed-phase chromatography (e.g., C18 silica) may be a suitable alternative, where the elution order is inverted.
Q3: My crude sample is not soluble in the eluent. How should I load it onto the column?
If your sample is not soluble in the mobile phase, you can use a technique called "dry loading." Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]
Q4: How can I monitor the progress of the separation?
If the compounds are not colored, the separation can be monitored by collecting small fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC). This will allow you to identify which fractions contain your desired compound and assess its purity.
Q5: What can I do if I see streaking on my TLC plate?
Streaking on a TLC plate for acidic compounds can be caused by interactions with the silica. Adding a small amount of acetic or formic acid to the developing solvent can often resolve this issue by protonating the compound.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound and its derivatives.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find a system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material (a general rule of thumb is to use 30-50 g of silica gel for every 1 g of crude material).
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, then add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: If the material is not soluble in the eluent, dissolve it in a solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and apply the resulting powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column (e.g., using a pump or house air) to achieve a steady flow rate.
-
Collect the eluent in fractions of a suitable volume.
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, MS, or HPLC.
-
Data Presentation
Table 1: TLC Solvent System Optimization
| Solvent System (v/v) | Rf of this compound (approximate) | Separation from Impurities |
| 20% Ethyl Acetate / 80% Hexane | 0.15 | Poor |
| 30% Ethyl Acetate / 70% Hexane | 0.30 | Good |
| 50% Ethyl Acetate / 50% Hexane | 0.55 | Fair |
| 5% Methanol / 95% Dichloromethane | 0.40 | Good, for more polar derivatives |
Table 2: Example Column Chromatography Parameters
| Parameter | Value |
| Crude Material | 1.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Amount of Stationary Phase | 40 g |
| Column Dimensions | 40 mm internal diameter |
| Mobile Phase | Gradient: 20% to 40% Ethyl Acetate in Hexane |
| Fraction Volume | 20 mL |
| Fractions containing pure product | 12-18 |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
addressing peak tailing in HPLC analysis of camphor sulfonic acid methyl ester diastereomers
Technical Support Center: HPLC Analysis of Camphor Sulfonic Acid Methyl Ester Diastereomers
Welcome to our technical support center. This resource provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound diastereomers, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound diastereomers?
A1: Peak tailing in the analysis of these diastereomers is often due to secondary interactions between the acidic analytes and the stationary phase.[1][2][3][4] The primary causes include:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the sulfonic acid moiety, leading to peak tailing.[2][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the camphor sulfonic acid methyl esters, causing peak asymmetry.[6][7] For acidic compounds, a mobile phase pH below the pKa is generally recommended.[8]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in distorted peak shapes.[4][9][10]
-
Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase, leading to poor peak shape.[1][8][9]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[6][11]
Q2: How does the mobile phase pH affect the peak shape of my acidic analytes?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like camphor sulfonic acid methyl esters.[7] Operating at a pH close to the analyte's pKa can result in a mix of ionized and non-ionized forms, leading to peak broadening or splitting.[6][7] For acidic compounds, it is generally advisable to work at a pH at least 2 units below the pKa to ensure the analyte is in a single, non-ionized form, which minimizes secondary interactions with the stationary phase and improves peak symmetry.[7]
Q3: I am observing peak tailing for both diastereomers. What should I check first?
A3: If both diastereomer peaks are tailing, it is likely a systemic issue rather than a problem with a specific interaction. Here’s a recommended troubleshooting sequence:
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[11][12]
-
Inspect the Column and Guard Column: If you are using a guard column, try replacing it.[11] If the problem persists, the analytical column itself may be contaminated or degraded.[2]
-
Review Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, especially the pH adjustment.[11] An incorrectly prepared mobile phase can significantly impact peak shape.[13]
-
Examine for Extra-Column Volume: Check for and minimize any unnecessary lengths of tubing or fittings that could contribute to dead volume.[11]
Q4: Can my choice of HPLC column influence peak tailing for these diastereomers?
A4: Absolutely. The choice of column is crucial for obtaining symmetrical peaks. For acidic compounds like camphor sulfonic acid methyl esters, consider the following:
-
End-capped Columns: Use a column that is well end-capped. End-capping chemically bonds the residual silanol groups on the silica surface, reducing their availability for secondary interactions with your acidic analytes.[2][5][6][12]
-
High-Purity Silica: Modern columns made with high-purity silica have a lower concentration of acidic silanol groups and metal contaminants, which can also contribute to peak tailing.
-
Alternative Stationary Phases: If tailing persists on standard C18 columns, consider a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the silanol groups.[6]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow to identify and solve the root cause of peak tailing.
Caption: A standard workflow for HPLC analysis and method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. mastelf.com [mastelf.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Determining Enantiomeric Purity: A Comparative Guide to Camphorsulfonic Acid Methyl Ester and Mosher's Acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for this analysis. This guide provides an objective comparison of two such agents: the well-established Mosher's acid and the classical yet cost-effective camphorsulfonic acid, focusing on their application in forming diastereomeric esters for NMR analysis.
The fundamental principle behind this technique lies in the conversion of a mixture of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte, typically an alcohol or amine, with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical and spectroscopic properties, leading to separate, quantifiable signals in the NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric excess (ee) of the original sample.
Performance Comparison: A Data-Driven Overview
The choice of a chiral derivatizing agent is pivotal for achieving clear separation of diastereomeric signals in the NMR spectrum. Key performance indicators include the magnitude of the chemical shift difference (Δδ) between diastereomeric protons, the ease and reliability of the derivatization reaction, and the cost and stability of the reagent.
While direct side-by-side comparative studies are limited, data from various sources allows for an evaluation of the performance of camphorsulfonyl chloride (the precursor to the methyl ester) and Mosher's acid chloride in derivatizing common chiral alcohols.
Table 1: Comparison of ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Esters
| Chiral Alcohol | Derivatizing Agent | Observed Protons | Chemical Shift Difference (Δδ) in ppm | Reference |
| (±)-1-Phenylethanol | (1S)-(+)-Camphorsulfonyl chloride | SCH₂ moiety | Baseline resolved AB doublets | [1] |
| (R)-(-)-O-Acetylmandelic acid* | Benzylic methyl group | ~0.13 | [2] | |
| (±)-2-Butanol | (1S)-(+)-Camphorsulfonyl chloride | SCH₂ moiety | Four well-resolved doublets | [1] |
| (R)-Mosher's acid | Not specified | Not specified | ||
| (±)-Ethyl-3-hydroxybutyrate | (1S)-(+)-Camphorsulfonyl chloride | SCH₂ moiety | Four well-resolved doublets | [1] |
| (R)-Mosher's acid | Not specified | Not specified |
Based on available data, (1S)-(+)-camphorsulfonyl chloride provides baseline or well-resolved signals for the diastereotopic protons of the SCH₂ group in the resulting sulfonate esters.[1] This clear separation is crucial for accurate integration and determination of enantiomeric excess. While specific Δδ values for the Mosher's esters of 2-butanol and ethyl-3-hydroxybutyrate were not found in the searched literature, the Mosher's acid method is widely recognized for its effectiveness in inducing significant chemical shift differences.
One of the most significant practical differences is the cost. Mosher's acid is noted to be considerably more expensive than camphorsulfonyl chloride.[1] Furthermore, sulfonyl chlorides like camphorsulfonyl chloride are generally more stable and less susceptible to hydrolysis compared to carboxylic acid chlorides like Mosher's acid chloride, making them easier to store.[1]
Experimental Protocols
Detailed and reliable experimental protocols are essential for obtaining accurate and reproducible results. Below are step-by-step procedures for the derivatization of chiral alcohols using both camphorsulfonyl chloride and Mosher's acid chloride.
Protocol 1: Derivatization with (1S)-(+)-Camphorsulfonyl Chloride
This protocol is adapted from a study demonstrating the use of camphorsulfonyl chloride for determining the enantiomeric composition of chiral alcohols.[1]
Materials:
-
Chiral alcohol (5 mmol)
-
Triethylamine (7.5 mmol)
-
Methylene chloride (25 mL)
-
(1S)-(+)-Camphorsulfonyl chloride (5.5 mmol)
-
Ice-water bath
-
50 mL Erlenmeyer flask
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5 mmol) in a solution of triethylamine (7.5 mmol) in methylene chloride (25 mL).
-
Cool the mixture in an ice-water bath for 15 minutes while swirling.
-
Slowly add (1S)-(+)-camphorsulfonyl chloride (5.5 mmol) to the cooled mixture over a period of 5 minutes.
-
Continue to cool the reaction mixture in the ice bath for an additional 45 minutes.
-
Purify the product by sequential extractions in a separatory funnel with:
-
Ice-cold water (10 mL)
-
10% HCl solution (8 mL)
-
Saturated NaHCO₃ solution (10 mL)
-
Water (10 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the diastereomeric sulfonate esters (typical yields of 75-86%).[1]
-
Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.
Protocol 2: Derivatization with Mosher's Acid Chloride (General Procedure)
This protocol outlines a general procedure for the preparation of Mosher's esters for NMR analysis, a widely used method for determining the absolute configuration and enantiomeric purity of chiral alcohols.
Materials:
-
Chiral alcohol (~5-10 mg, 1.0 eq)
-
(R)- or (S)-Mosher's acid chloride (1.1 - 1.2 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Dry NMR tube
Procedure:
-
In a dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in about 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a small excess (1.1 - 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the solution.
-
Add a small amount of anhydrous pyridine or another suitable base to catalyze the reaction and neutralize the HCl byproduct.
-
Cap the NMR tube and gently agitate to mix the reactants. The reaction is typically rapid and proceeds to completion at room temperature.
-
Acquire the ¹H NMR spectrum directly from the reaction mixture. For a complete analysis and to determine absolute configuration, it is recommended to prepare separate samples using both (R)- and (S)-Mosher's acid chloride.
Visualizing the Workflow
The general process for determining enantiomeric purity using a chiral derivatizing agent can be summarized in a straightforward workflow.
Caption: General workflow for determining enantiomeric purity using a chiral derivatizing agent.
Conclusion
Both camphorsulfonic acid derivatives and Mosher's acid are effective chiral derivatizing agents for the determination of enantiomeric purity by NMR spectroscopy.
Mosher's acid is a widely recognized and reliable reagent, often favored for its ability to induce significant and predictable chemical shift differences, which is particularly valuable for determining absolute configuration. However, its high cost can be a significant drawback.
Camphorsulfonic acid , on the other hand, presents a much more economical alternative. The derivatization procedure with its corresponding sulfonyl chloride is straightforward, and the resulting diastereomeric sulfonate esters show excellent signal resolution in ¹H NMR spectra.[1] The greater stability of the sulfonyl chloride reagent is an additional practical advantage. While it has been historically used more for chiral amines, its efficacy for chiral alcohols is evident.
For routine determination of enantiomeric excess where cost is a consideration, camphorsulfonic acid is a highly attractive option. For more challenging cases or when the determination of absolute configuration is the primary goal, the extensive literature and established models associated with Mosher's acid may provide a more robust solution. Ultimately, the choice of reagent will depend on the specific requirements of the analysis, including the nature of the analyte, the analytical goal, and budgetary constraints.
References
A Practical Guide to Chiral Resolution: Evaluating Alternatives to Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, particularly active pharmaceutical ingredients (APIs), the separation of enantiomers from a racemic mixture is a critical step to ensure therapeutic efficacy and safety. While (1R)-(-)-10-camphorsulfonic acid (CSA) and its enantiomer are traditionally employed as effective chiral resolving agents, a range of alternatives offer distinct advantages in terms of cost, efficiency, and applicability to a broader scope of substrates. This guide provides an objective comparison of the performance of prominent alternatives—notably tartaric acid and mandelic acid derivatives—supported by experimental data.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of classical chiral resolution lies in the reaction of a racemic mixture (e.g., a racemic amine or carboxylic acid) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be liberated from the separated diastereomeric salt.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (% ee) of the desired enantiomer. The choice of resolving agent and solvent system is crucial for a successful resolution. Below, we present a comparative analysis of different resolving agents for a model racemic amine (1-phenylethylamine) and a model racemic acid (ibuprofen).
Resolution of Racemic 1-Phenylethylamine
Table 1: Comparison of Chiral Resolving Agents for Racemic 1-Phenylethylamine
| Chiral Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (% ee) of Resolved Amine |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | Not specified | >95% (for S-(-)-amine) |
| (R)-Mandelic Acid | (±)-1-Phenylethylamine | Methanol | 90% (for (R,R)-salt) | 85% (for (R)-(+)-amine, after one cycle) |
| PEGylated-(R)-Mandelic Acid | (±)-1-Phenylethylamine | Methanol | 82% | 83% (after one cycle), 91% (after second cycle)[1] |
Resolution of Racemic Ibuprofen
Table 2: Comparison of Chiral Resolving Agents for Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (% ee) of Resolved Acid |
| (S)-(-)-1-Phenylethylamine | (±)-Ibuprofen | Aqueous KOH / 2-Propanol | 53% (of (S,S)-salt) | 88.14% (for (S)-(+)-Ibuprofen)[2] |
| (-)-Brucine | (±)-Ibuprofen | Acetonitrile | Not specified | 68% (for (+)-Ibuprofen) |
| Cinchonidine | (±)-Ibuprofen | Acetone/Water | 75% (of salt) | 92% (for (S)-(+)-Ibuprofen) |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting chiral resolution experiments. Below are representative protocols for the resolution of a racemic amine and a racemic acid.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid[3][4][5]
Materials:
-
Racemic (±)-1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[3] To this solution, cautiously add 6.1 mL of racemic 1-phenylethylamine.[3] The mixture will exotherm. Allow the solution to stand undisturbed at room temperature for at least 24 hours to facilitate crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in approximately 20 mL of water. Slowly add 3-4 mL of 50% NaOH solution until the salt completely dissolves and the solution is basic.[4]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with two 30 mL portions of diethyl ether.[4]
-
Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Decant the dried solution and remove the diethyl ether using a rotary evaporator to obtain the resolved 1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral HPLC.
Protocol 2: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine[6][7][8]
Materials:
-
Racemic (±)-ibuprofen
-
(S)-(-)-1-phenylethylamine
-
0.5 M Potassium hydroxide (KOH) solution
-
2 M Sulfuric acid (H₂SO₄)
-
Methyl-t-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
2-Propanol
Procedure:
-
Salt Formation: In a 125 mL Erlenmeyer flask, dissolve approximately 3 g of racemic ibuprofen in 30 mL of 0.5 M KOH solution. Heat the mixture to 75-85 °C with stirring.[5] Slowly add a stoichiometric amount of (S)-(-)-1-phenylethylamine to the hot solution. A precipitate of the (S,S)-diastereomeric salt should form. Continue heating for about 30 minutes.[6]
-
Isolation and Recrystallization of Diastereomeric Salt: Allow the mixture to cool to room temperature and then in an ice bath. Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.[7][6] Recrystallize the salt from a minimal amount of hot 2-propanol.[6]
-
Liberation of the Free Acid: Suspend the recrystallized salt in a 50 mL beaker with 25 mL of 2 M H₂SO₄ and stir for 5 minutes. The salt will dissolve, and oily droplets of ibuprofen will form.[5]
-
Extraction: Extract the aqueous layer three times with 15 mL portions of MTBE.[5]
-
Washing and Drying: Combine the organic layers and wash them sequentially with 15 mL of water and 15 mL of saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.[5]
-
Isolation of Resolved Ibuprofen: Remove the MTBE using a rotary evaporator. The resulting oil should solidify upon standing or cooling.[5]
-
Analysis: Determine the mass, melting point, and optical rotation of the product to assess yield and enantiomeric purity.
Visualizing the Workflow
The general process of chiral resolution by diastereomeric salt formation can be visualized as a clear workflow.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Logical Relationships in Resolving Agent Selection
The choice of a suitable chiral resolving agent is a critical decision in designing a resolution process. Several factors must be considered.
Caption: Decision pathway for selecting a suitable chiral resolving agent.
References
- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. chemconnections.org [chemconnections.org]
- 6. murov.info [murov.info]
- 7. chegg.com [chegg.com]
Comparative Guide to Analytical Methods for the Determination of Methyl Camphor-10-Sulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of methyl camphor-10-sulfonate, a potential genotoxic impurity in active pharmaceutical ingredients (APIs). The comparison focuses on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, offering insights into their performance based on key validation parameters.
Methyl camphor-10-sulfonate can form from the reaction of camphorsulfonic acid with methanol, a common solvent in API manufacturing.[1] Due to its potential genotoxicity, regulatory bodies require strict control of its levels in pharmaceutical products.[1] This guide summarizes experimental data to aid in the selection of the most suitable analytical method for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of GC-Flame Ionization Detection (FID), GC-Mass Spectrometry (MS), and HPLC-MS methods for the determination of methyl camphor-10-sulfonate.
| Parameter | GC-FID | GC-MS | HPLC-MS |
| Limit of Detection (LOD) | 1.5 - 1.9 ppm[1] | 0.055 - 0.102 ppm[1] | Not explicitly stated, but high sensitivity is claimed[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated, typically 3x LOD | Not explicitly stated, typically 3x LOD | Quantitative limit allows for detection down to 0.5 µg/mL[2] |
| Linearity (Range) | Not explicitly stated, but good linearity reported[1] | Not explicitly stated, but good linearity reported[1] | Good linearity from LOQ to 200% of the limit concentration[2] |
| Accuracy (% Recovery) | Good recovery reported[1] | Good recovery reported[1] | 80% - 120%[2] |
| Precision (%RSD) | Not explicitly stated, but validated for precision[1] | Not explicitly stated, but validated for precision[1] | < 10%[2] |
| Specificity | Validated[1] | Validated[1] | Good specificity reported[2] |
| Robustness | Validated[1] | Validated[1] | Not explicitly stated |
Key Insights:
-
GC-MS offers the highest sensitivity, with a significantly lower limit of detection compared to GC-FID.[1] This makes it the preferred method for trace-level quantification of this genotoxic impurity.
-
GC-FID demonstrates good linearity and recovery, making it a reliable and cost-effective option for routine analysis where the extreme sensitivity of GC-MS is not required.[1]
-
HPLC-MS provides good accuracy and precision, with the advantage of being suitable for compounds that are not easily volatilized.[2] The specificity of mass spectrometry detection is a key benefit.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Gas Chromatography (GC-FID and GC-MS) Method[1]
Sample Preparation:
-
Weigh approximately 2.0 g of the test specimen.
-
Add 5.0 mL of an appropriate internal standard solution.
-
Dissolve and dilute to 50 mL with ethyl acetate in a volumetric flask.
-
Sonicate the solution for 1 minute.
-
Filter through a 0.45 µm membrane filter before injection.
GC-FID Conditions:
-
Column: HP-1 capillary column (25 m x 0.32 mm i.d. x 0.52 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 200 °C, hold for 8 min.
-
Ramp: 70 °C/min to 260 °C.
-
Hold at 260 °C for 8 min.
-
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector: Split inlet with a split ratio of 10:1.
-
Injection Volume: 2.0 µL.
GC-MS Conditions:
-
Ion Source: High-efficiency Electron Ionization (EI).
-
Mode: Selective Ion Monitoring (SIM).
-
Monitored Ions (m/z): 81.0, 109.1, 151.1, 170.1.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Injection Volume: 2.0 µL.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method[2]
Sample Preparation:
-
Dissolve the sample to be tested in a suitable solvent (e.g., methanol, acetonitrile, or their aqueous solutions) to obtain the liquid for detection.
HPLC Conditions:
-
Column: Octadecylsilane (C18) chemically bonded silica.
-
Column Temperature: 33-37 °C.
-
Mobile Phase:
-
A: Formic acid aqueous solution (0.05-0.15% v/v).
-
B: Methanol or Acetonitrile.
-
Gradient elution may be required depending on the sample matrix. A typical starting ratio could be A:B of 40:60.
-
-
Flow Rate: 0.4-0.6 mL/min.
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion scanning mode.
-
Fragmentation Voltage: 70-90V.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose. This process is guided by international standards such as the ICH Q2(R1) guidelines.
Caption: Workflow for Analytical Method Validation.
References
comparative study of different sulfonic acid esters in chiral resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The use of chiral resolving agents to form diastereomeric intermediates that can be separated by conventional techniques remains a robust and widely implemented strategy. Among the various classes of resolving agents, sulfonic acids and their derivatives are particularly effective for the resolution of racemic bases, such as amines.
This guide provides a comparative analysis of different sulfonic acid-based resolving agents, focusing on the classical reagent, camphorsulfonic acid, and a more modern class of axially chiral sulfonic acids. The comparison is supported by experimental data on their performance in terms of yield and enantiomeric excess, along with detailed protocols to aid in practical application.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, such as a sulfonic acid, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and separated from the other.[1]
Performance Comparison of Sulfonic Acid Resolving Agents
The efficacy of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (ee%) of the recovered enantiomer. The ideal agent forms diastereomeric salts with a significant disparity in solubility, enabling high recovery of one enantiomer with high optical purity.
The following table summarizes the performance of two types of sulfonic acid resolving agents in the resolution of different racemic amines.
| Racemic Substrate | Chiral Resolving Agent | Solvent(s) | Fraction | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Diethanolamine derivative | (-)-Camphor-10-sulfonic acid | Acetone | Precipitate | 70 | >99% (R,R) | [2] |
| Diethanolamine derivative | (-)-Camphor-10-sulfonic acid | Acetone | Filtrate | 70 | 79% (S,S) | [2] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Precipitate I | 25 | 98% (R,R) | [3][4] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Precipitate II | 22 | 87% (R,R) | [3] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Filtrate II | 20 | 73% (S,S) | [3] |
| 3-Aminodiazepin-2-one derivative | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate/Acetonitrile | Precipitate | 83 | >99.8% (S) | [5] |
| Axially chiral diamine | Axially Chiral Sulfonic Acid* | Methanol/Water | Precipitate | 48 | 99.9% (Sa) | [6][7] |
*Note: The axially chiral sulfonic acid used was a derivative of 8-benzoimidazolylnaphthalene-1-sulfonic acid. The yield is for the recovery of the resolved sulfonic acid enantiomer.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are representative protocols for the use of camphorsulfonic acid and an axially chiral sulfonic acid.
Protocol 1: Resolution of a Diethanolamine Derivative with (-)-Camphor-10-sulfonic Acid
This protocol is adapted from the resolution of a racemic diethanolamine derivative.[2]
1. Salt Formation and Crystallization:
-
Dissolve the racemic diethanolamine derivative (1 equivalent) and (-)-camphor-10-sulfonic acid (1 equivalent) in boiling acetone.
-
Stir the resulting mixture at room temperature for 16 hours.
-
Allow the mixture to stand, which will lead to the precipitation of one of the diastereomeric complexes.
2. Isolation of Diastereomers:
-
Collect the precipitated solid by filtration. This is the less soluble diastereomer.
-
The filtrate contains the more soluble diastereomer.
3. Liberation of the Enantiomers:
-
From the Precipitate: Suspend the collected precipitate in water and add a base (e.g., aqueous sodium carbonate) until the solution is alkaline. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over an anhydrous salt (e.g., K₂CO₃) and evaporate the solvent to obtain the enantiomerically enriched amine (in this case, the R,R enantiomer).[1][2]
-
From the Filtrate: Treat the filtrate with a base and perform an extraction as described for the precipitate to recover the other enantiomer (in this case, the S,S enantiomer).[2]
4. Analysis:
-
Determine the enantiomeric excess of each recovered amine using chiral High-Performance Liquid Chromatography (HPLC).[2]
Protocol 2: Resolution of an Axially Chiral Diamine with an Axially Chiral Sulfonic Acid
This protocol describes the resolution of a novel axially chiral sulfonic acid using a chiral amine, demonstrating the reciprocal nature of diastereomeric salt resolution. A similar process would be used to resolve a racemic amine with an enantiopure axially chiral sulfonic acid.[6][7]
1. Salt Formation:
-
Dissolve the racemic 8-benzoimidazolylnaphthalene-1-sulfonic acid (1 equivalent) in a mixture of methanol and water.
-
Add an equimolar amount of an enantiomerically pure chiral amine (e.g., (R)-(+)-phenylglycinol) to the solution.
2. Crystallization:
-
Allow the solution to stand at room temperature for approximately 20 hours to facilitate the crystallization of the less soluble diastereomeric salt.
3. Isolation and Liberation:
-
Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold water.
-
Acidify the collected salt with an aqueous acid solution (e.g., 10% HCl) and stir for 2 hours.
-
Filter the resulting suspension to isolate the enantiomerically pure sulfonic acid.
4. Analysis:
-
The enantiomeric excess of the resolved sulfonic acid can be determined by chiral HPLC or Supercritical Fluid Chromatography (SFC).[8]
Visualizing the Workflow
To better illustrate the processes described, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
cost-effectiveness of using camphor sulfonic acid methyl ester in industrial processes
In the landscape of industrial chemical synthesis, the choice of a catalyst is a critical decision, balancing efficiency, cost, and environmental impact. Camphor sulfonic acid (CSA) and its derivatives have emerged as versatile and powerful organocatalysts. This guide provides a detailed comparison of the cost-effectiveness of using camphor sulfonic acid and its methyl ester in industrial processes, pitted against common alternatives such as p-toluenesulfonic acid (p-TSA) and sulfuric acid. This analysis is supported by available experimental data and detailed methodologies for key reactions.
Performance and Applications: A Comparative Overview
Camphor sulfonic acid (CSA) is a chiral organic acid that excels as a catalyst in a variety of organic transformations, including esterifications, aldol reactions, and Friedel-Crafts reactions.[1][2] Its key advantages over traditional mineral acids like sulfuric acid include better solubility in organic solvents, reduced corrosivity, and higher selectivity, leading to cleaner reactions and simpler work-up procedures.[3] Furthermore, being a chiral molecule, CSA is particularly valuable in asymmetric synthesis, where the production of a specific enantiomer is crucial, especially in the pharmaceutical industry.[1]
In contrast, p-toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and strong organic acid that serves as a benchmark in many acid-catalyzed reactions.[4] While highly effective, it lacks the chiral backbone of CSA, limiting its application in stereoselective transformations. Sulfuric acid, though a powerful and low-cost catalyst, often leads to side reactions and presents significant challenges in terms of equipment corrosion and waste disposal.[5]
The role of camphor sulfonic acid methyl ester is primarily as a reference standard in analytical procedures and is often considered a potential genotoxic impurity in pharmaceutical manufacturing when methanol is used as a solvent with CSA.[6][7] Its direct application as an industrial catalyst is not well-documented, with the parent acid, CSA, being the active catalytic species.
Quantitative Data Summary
Table 1: Comparison of Catalysts in a One-Pot Tandem Consecutive Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CSA | PhCl | 140 | 20 | 98 | [8] |
| p-TSA | PhCl | 140 | 20 | 86 | [8] |
| Formic Acid | MeOH | RT | - | 69 | [8] |
| H₂SO₄ | MeOH | RT | - | 62 | [8] |
Table 2: Comparison of Catalysts in Friedel-Crafts Alkylation
| Catalyst | pKa | Yield (%) | Reference |
| Benzoic Acid | 4.2 | 0 | [9] |
| 2,4-Dinitrobenzoic Acid | 1.42 | 0 | [9] |
| CSA | 1.2 | High | [9] |
| Triflic Acid (TfOH) | -15 | Trace | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Synthesis of Functionalized Indole Derivatives (Reference[8])
Experimental Workflow
Procedure: To a solution of the Ugi-adduct (1 equivalent) in Phenylchloride (PhCl), Camphor Sulfonic Acid (CSA) (2 equivalents) was added. The reaction mixture was heated to 140 °C and stirred for 20 hours. After completion of the reaction, it was cooled to room temperature, followed by quenching and extraction with an appropriate organic solvent. The crude product was then purified by column chromatography to yield the functionalized indole derivative.[8]
Synthesis of D,L-10-Camphorsulfonic Acid (Reference[10])
Experimental Workflow
Procedure: Concentrated sulfuric acid (6 moles) is cooled in an ice-salt bath. Acetic anhydride (12 moles) is added at a rate to maintain the temperature below 20 °C. Coarsely powdered D,L-camphor (6 moles) is then added, and the mixture is stirred until the camphor dissolves. The mixture is allowed to stand for 36 hours. The resulting crystalline camphorsulfonic acid is collected by suction filtration, washed with ether, and dried in a vacuum desiccator.[10]
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis involves considering not only the initial purchase price of the catalyst but also factors such as catalyst loading, reaction efficiency (yield and time), reusability, and downstream processing costs.
-
Initial Cost: p-TSA and sulfuric acid are significantly cheaper than CSA on a per-kilogram basis. This makes them attractive for large-scale industrial processes where cost is a primary driver.
-
Catalyst Loading: The required catalyst loading can impact the overall cost. While specific comparisons for identical reactions are scarce, organocatalysts like CSA are often effective at lower loadings.
-
Reaction Efficiency: As indicated in Table 1, CSA can provide significantly higher yields compared to p-TSA and other acids under optimized conditions, potentially offsetting its higher initial cost by producing more product per batch.[8]
-
Recyclability: A significant advantage of solid or immobilizable catalysts is their potential for recovery and reuse. Research has shown that CSA can be immobilized on magnetic nanoparticles, allowing for easy separation and recycling for multiple reaction cycles without a significant loss of activity.[11] This recyclability can dramatically improve the long-term cost-effectiveness of using CSA.
-
Downstream Processing: The cleaner reactions and higher selectivity often achieved with CSA can lead to simpler and less costly purification processes, reducing solvent consumption and waste generation.
Logical Relationship: Catalyst Selection
Conclusion
While this compound is primarily a reference compound, its parent acid, camphor sulfonic acid (CSA), presents a compelling case for its use in specific industrial applications, particularly in asymmetric synthesis where its chiral nature is invaluable. Although its initial cost is higher than alternatives like p-TSA and sulfuric acid, its high efficiency, selectivity, and potential for recyclability can make it a more cost-effective option in the long run, especially when considering the entire process from reaction to purification. For industrial processes where cost is the absolute primary driver and chirality is not a concern, p-TSA remains a strong and economical choice. The decision to use CSA should be based on a holistic analysis of the specific process requirements, including the need for stereoselectivity, desired yield, and opportunities for catalyst recycling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production | MDPI [mdpi.com]
- 6. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
cross-validation of enantiomeric excess values obtained by different analytical methods
A Researcher's Guide to the Cross-Validation of Enantiomeric Excess Values
An objective comparison of analytical methods for determining enantiomeric excess, supported by experimental data, for researchers, scientists, and drug development professionals.
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral drugs.[1] In the pharmaceutical industry, different enantiomers of a drug can have vastly different pharmacological effects, making their accurate quantification a regulatory necessity. Cross-validation of analytical methods by using multiple, independent (orthogonal) techniques is essential to ensure the reliability and accuracy of these crucial measurements and mitigate the potential biases of a single method.[2][3]
This guide provides a comparative overview of the most common analytical techniques for determining enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput.[1][4] The following table summarizes the key performance characteristics of the most prevalent techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1] | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[1] | Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the buffer.[5] | Chemical shift non-equivalence of enantiomers in a chiral environment (e.g., with chiral solvating agents).[6] |
| Advantages | Widely applicable, robust, well-established methods.[1] | High resolution, suitable for volatile compounds.[1] | Fast analysis, reduced organic solvent consumption.[7] | Low sample and reagent consumption, high efficiency.[8] | Rapid analysis, non-destructive, provides structural information.[1] |
| Disadvantages | Longer analysis times compared to SFC, higher organic solvent consumption.[1] | Limited to volatile and thermally stable analytes.[1] | Requires specialized equipment.[1] | Lower sensitivity compared to chromatographic methods for some applications, reproducibility can be a concern.[8] | Lower sensitivity, may require chiral auxiliaries.[1] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range.[9] | Typically in the pg to ng range.[9] | Generally in the ng/mL range.[9] | Can reach 0.05% of the minor enantiomer with UV detection and 0.005% with laser-induced fluorescence.[10] | Typically in the mg to µg range.[9] |
Quantitative Data Comparison
The cross-validation of analytical methods provides a high degree of confidence in the reported enantiomeric excess values. The following table presents a summary of enantiomeric excess values for different chiral compounds determined by multiple analytical methods.
| Compound | Analytical Method 1 | % ee | Analytical Method 2 | % ee | Reference |
| (R)-3-Methoxy-2-methylpropan-1-OL | Chiral GC | 99.5 | Chiral HPLC | 99.6 | [9] |
| (R)-3-Methoxy-2-methylpropan-1-OL | Chiral GC | 99.5 | ¹H NMR (Mosher's Ester) | 99.4 | [9] |
| Propranolol | Chiral HPLC | 98.0 | Chiral SFC | 98.2 | [7] |
| Warfarin | Chiral HPLC | 95.0 | Chiral SFC | 95.5 | [7] |
| Promethazine | HPLC-UV | 8.71 | HPLC-Fluorimetric | 8.58 | [11] |
| Trimeprazine | HPLC-UV | 1.23 | HPLC-Fluorimetric | 1.80 | [11] |
| 1,1'-bi-2-naphthol | Chiral HPLC | 90.0 | SPE-UV | 91.8 | [12] |
Workflow for Cross-Validation of Enantiomeric Excess
The following diagram illustrates a logical workflow for the cross-validation of enantiomeric excess values obtained from different analytical methods.
Caption: A logical workflow for the cross-validation of enantiomeric excess values.
Detailed Experimental Protocols
Reproducible and accurate results are contingent on detailed methodologies. Below are representative experimental protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol for Warfarin
-
Sample Preparation: Prepare a stock solution of warfarin in the mobile phase. Dilute the stock solution to the desired concentration for analysis.[7]
-
HPLC System and Conditions:
-
Data Analysis: Integrate the peak areas for the R- and S-warfarin enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |([Area₁] - [Area₂]) / ([Area₁] + [Area₂])| * 100.
Chiral Gas Chromatography (GC) Protocol for (R)-3-Methoxy-2-methylpropan-1-OL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A chiral GC column, such as one based on a cyclodextrin derivative.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1 minute, then ramp at 5°C/min to a final temperature (e.g., 150°C).
-
Detector Temperature: 280°C.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the standard formula.
¹H NMR Spectroscopy Protocol using a Chiral Derivatizing Agent (Mosher's Ester Analysis)
This method involves the derivatization of a chiral alcohol with a chiral reagent, Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters.[9] The protons in these diastereomers are in different chemical environments and will exhibit different chemical shifts in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity.[9]
-
Derivatization:
-
Dissolve the chiral alcohol (e.g., (R)-3-Methoxy-2-methylpropan-1-OL) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight excess of (R)-Mosher's acid chloride and a small amount of a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric esters.
-
Integrate the corresponding peaks for each diastereomer.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.
-
Chiral Capillary Electrophoresis (CE)
-
Sample Preparation: Dissolve the sample in the background electrolyte (BGE) to an appropriate concentration.
-
CE System and Conditions:
-
CE System: A standard CE instrument with a UV or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): A buffer (e.g., phosphate buffer at a specific pH) containing a chiral selector (e.g., a cyclodextrin derivative). The choice and concentration of the chiral selector are critical and must be optimized for the specific analyte.[5]
-
Voltage: Apply a high voltage (e.g., 15-25 kV) across the capillary.
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the separated enantiomers.
By employing these diverse and orthogonal techniques, researchers can confidently and accurately determine the enantiomeric purity of chiral compounds, a fundamental requirement for the development of safe and effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. benchchem.com [benchchem.com]
- 10. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of camphor sulfonic acid methyl ester in resolving new classes of compounds
Introduction
In the landscape of pharmaceutical development and stereoselective synthesis, the resolution of racemic mixtures into their constituent enantiomers is a critical step. Chiral resolving agents are indispensable tools in this process, with their efficacy being a key determinant of yield and enantiomeric purity. Among the arsenal of acidic resolving agents, (1S)-(+)-10-camphorsulfonic acid (CSA) and its enantiomer have long been employed for the separation of chiral amines and other basic compounds. This guide provides a comprehensive evaluation of the performance of camphorsulfonic acid and its derivatives in resolving new classes of compounds, comparing its effectiveness with other resolving agents and presenting supporting experimental data. While this guide focuses on camphorsulfonic acid and its direct derivatives used in resolution, it is important to note that camphor sulfonic acid methyl ester is not typically used as a resolving agent for diastereomeric salt formation due to its neutral ester nature.
Performance Evaluation of Camphorsulfonic Acid in Chiral Resolution
Camphorsulfonic acid is a widely utilized resolving agent due to its commercial availability in both enantiomeric forms, strong acidity, and the tendency of its diastereomeric salts to form crystalline solids with differential solubility, which is the basis for classical resolution.[1][2]
Resolution of Amines
CSA has demonstrated high efficiency in the resolution of various amines, including primary amines and diamines. A notable example is the resolution of (±)-trans-2,3-diphenylpiperazine, where the use of (1S)-(+)-10-camphorsulfonic acid in dichloromethane resulted in the precipitation of the (R,R)-enantiomer as a diastereomeric salt with an impressive 98% enantiomeric excess (ee) in a single step.[3] This highlights the ability of CSA to effectively differentiate between enantiomers of cyclic diamines.
Resolution of Amino Alcohols
The resolution of amino alcohols is another area where CSA has proven to be highly effective. In the case of racemic 2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol, a diethanolamine derivative, (-) camphor-10-sulphonic acid in acetone was used to precipitate one of the diastereomeric complexes.[4] This process yielded the R,R-(-) enantiomer in 70% yield with an outstanding enantiomeric excess of over 99%.[4]
Comparison with Alternative Resolving Agents
While CSA is a powerful resolving agent, its performance can be compared to other commonly used chiral acids. For the resolution of the aforementioned diethanolamine, methods employing tartaric acid and dibenzoyl tartaric acid were attempted but resulted in poor enantiomeric excesses and yields.[4] Similarly, a mixture of chiral 1,1'-bi-2-naphthol (BINOL) and boric acid yielded only partially resolved enantiomers with 12-14% ee.[4] This underscores the superior performance of camphor sulfonic acid for this particular compound.
The following table summarizes the comparative performance of CSA with other resolving agents for specific compounds.
| Racemic Compound | Resolving Agent | Solvent | Enantiomeric Excess (ee) | Yield | Reference |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | CH₂Cl₂ | 98% (R,R) | - | [3] |
| (±)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-camphor-10-sulphonic acid | Acetone | >99% (R,R) | 70% | [4] |
| (±)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | Tartaric acid / Dibenzoyl tartaric acid | - | Poor | Poor | [4] |
| (±)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | S-(-)-BINOL / Boric acid | Methanol | 12-14% | - | [4] |
Use of Camphorsulfonyl Derivatives for Enantiomeric Purity Determination
While not a method for bulk resolution, the derivatization of chiral alcohols with (1S)-(+)-camphorsulfonyl chloride to form diastereomeric sulfonate esters is a powerful technique for determining enantiomeric composition by NMR spectroscopy.[5] This method provides baseline-resolved signals for the diastereomers, allowing for accurate quantification of the enantiomeric excess.[5] The resulting sulfonate esters are prepared in high yields (75-86%).[5]
Experimental Protocols
Resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid[3]
-
Materials : (±)-2,3-diphenylpiperazine (10 mmol), (1S)-(+)-10-camphorsulfonic acid (20 mmol), Dichloromethane (CH₂Cl₂) (100 mL).
-
Procedure :
-
A mixture of (±)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid is stirred in dichloromethane at 25°C for 24 hours.
-
The resulting precipitate (diastereomeric salt of the (R,R)-enantiomer) is collected by filtration.
-
The precipitate is suspended in a mixture of CH₂Cl₂ and aqueous Na₂CO₃ (2M) and stirred until dissolution.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic extracts are dried over anhydrous K₂CO₃, and the solvent is evaporated to yield the (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Enantiomeric Excess Determination : The enantiomeric excess is determined by HPLC analysis on a Chiralcel OD-H column.
Resolution of Racemic 2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol using (-)-camphor-10-sulphonic acid[4]
-
Materials : Racemic 2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol, (-)-camphor-10-sulphonic acid (CSA), Acetone.
-
Procedure :
-
The racemic diethanolamine and (-)-CSA are dissolved in boiling acetone.
-
The mixture is stirred at room temperature for 16 hours, during which the diastereomeric complex precipitates.
-
The precipitate is collected by filtration.
-
The precipitate is treated with a base to liberate the free amino alcohol, yielding the R,R-(-) enantiomer.
-
The filtrate is treated with a base to recover the S,S-(+) enantiomer.
-
-
Enantiomeric Excess Determination : The ee of the resolved diethanolamines is measured by HPLC using a chiral column (Chiralcel® OD).
Logical Workflow for Chiral Resolution using Camphorsulfonic Acid
The following diagram illustrates the general workflow for the chiral resolution of a basic compound using camphorsulfonic acid.
Caption: General workflow for diastereomeric salt resolution using CSA.
Camphorsulfonic acid remains a highly effective and reliable chiral resolving agent, particularly for amines and amino alcohols. Its ability to form highly crystalline diastereomeric salts with significant differences in solubility often leads to high enantiomeric excesses in a single crystallization step. As demonstrated, its performance can be superior to other common resolving agents for specific substrates. While this compound is not a suitable agent for this resolution method, the parent acid and its activated derivatives like the sulfonyl chloride are valuable tools in the synthesis and analysis of new chiral compounds. The continued application of CSA in resolving novel chemical entities is a testament to its robustness and efficiency in stereoselective chemistry.
References
literature review comparing the efficacy of various chiral derivatizing agents
The accurate determination of enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the therapeutic activity and toxicological profiles of chiral drugs can be enantiomer-dependent. Chiral derivatizing agents (CDAs) offer a robust and widely accessible strategy for the analysis of enantiomeric mixtures. This guide provides an objective comparison of common CDAs, supported by experimental data, to assist researchers in selecting the optimal agent for their analytical needs, which primarily involve Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Introduction to Chiral Derivatization
Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers.[1][2] Unlike enantiomers, which exhibit identical physical and chemical properties in an achiral environment, diastereomers have distinct properties. This fundamental difference allows for their separation and quantification using standard chromatographic and spectroscopic techniques.[1][2] The ideal CDA should be enantiomerically pure, react quantitatively under mild conditions without causing racemization, and yield stable diastereomeric products that show significant differences in their NMR chemical shifts or chromatographic retention times.[1]
Common Chiral Derivatizing Agents for Primary Functional Groups
The selection of a CDA is largely dictated by the functional group present in the analyte (e.g., amine, alcohol, carboxylic acid) and the analytical technique to be employed.
For Primary Amines and Amino Acids:
Primary amines are a common functional group in chiral molecules, and several effective CDAs have been developed for their analysis.
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) : Widely used for the HPLC analysis of amino acids and primary amines.[1][3] It reacts with the primary amine to form diastereomeric derivatives that can be readily separated on a reverse-phase (e.g., C18) column and detected by UV at 340 nm.[1][4]
-
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) : Primarily used for NMR analysis. The acid chloride (MTPA-Cl) reacts with amines to form diastereomeric amides.[1][5] The anisotropic effect of the phenyl group in the MTPA moiety allows for the determination of enantiomeric excess and often the absolute configuration of the analyte by analyzing the chemical shift differences (Δδ) in the ¹H NMR spectrum.[5]
-
1-(1-Naphthyl)ethyl isocyanate (NEIC) : A versatile reagent for the HPLC analysis of amines and alcohols. It reacts to form urea (from amines) or urethane (from alcohols) diastereomers that can be separated by HPLC.[6]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol : This combination is used to create fluorescent derivatives of primary amines, offering high sensitivity for HPLC analysis.[1]
For Alcohols:
The determination of enantiomeric purity of chiral alcohols is crucial in many synthetic applications.
-
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) : As with amines, MTPA-Cl is a gold standard for the NMR analysis of chiral alcohols, forming diastereomeric esters (Mosher's esters).[5] The analysis of chemical shift differences (Δδ) between the (R)- and (S)-MTPA esters allows for the assignment of absolute configuration.[5]
-
Camphorsultam-Dichlorophthalic Acid (CSDP Acid) : This has been shown to be an effective CDA for the HPLC separation of diastereomeric esters of alcohols, offering good resolution on silica gel columns.[7]
-
α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) : Reported as a superior alternative to Mosher's acid for determining the enantiomeric excess of primary alcohols via NMR.[2]
Data Presentation: Performance Comparison of CDAs
The efficacy of a CDA is best evaluated through quantitative measures of the separation achieved. For NMR, this is the difference in chemical shift (Δδ) between diastereomers, while for HPLC, it is the resolution (Rs) and selectivity (α) factors.
Table 1: NMR Analysis of Chiral Primary Amines - Representative Δδ Values
| Chiral Derivatizing Agent | Analyte | Observed Proton | Δδ (ppm) | Reference(s) |
| (R)-MTPA-Cl | 1-Phenylethylamine | α-CH₃ | ~0.05 | [1] |
| (R)-MTPA-Cl | 1-(1-Naphthyl)ethylamine | α-CH₃ | ~0.08 | [1] |
Note: Δδ values are highly dependent on the specific analyte, solvent, and magnetic field strength. A larger Δδ value facilitates more accurate integration and determination of enantiomeric excess.[1]
Table 2: HPLC Analysis of Chiral Primary Amines and Amino Acids - Representative Resolution Data
| Chiral Derivatizing Agent | Analyte | Stationary Phase | Resolution (Rs) | Selectivity (α) | Reference(s) |
| Marfey's Reagent (FDAA) | Alanine | C18 | > 1.5 | 1.25 | [4] |
| Marfey's Reagent (FDAA) | Valine | C18 | > 1.5 | 1.30 | [3][4] |
| Marfey's Reagent (FDAA) | Phenylalanine | C3 | > 2.0 | - | [3] |
| 1-(1-Naphthyl)ethyl isocyanate | Propranolol | C18 | 2.1 | 1.15 | |
| OPA / N-acetyl-L-cysteine | Aspartic Acid | C18 | > 1.5 | - | [1] |
Note: A baseline resolution of Rs > 1.5 is generally considered ideal for quantitative analysis.[8]
Experimental Protocols
Detailed methodologies are critical for the successful application of CDAs. Below are representative protocols for commonly used agents.
Protocol 1: Derivatization of a Primary Amine with Marfey's Reagent for HPLC Analysis
Materials:
-
Amine sample (~10-50 nmol)[1]
-
1 M Sodium bicarbonate solution[1]
-
1% (w/v) Marfey's Reagent in acetone[1]
-
2 M Hydrochloric acid[1]
-
HPLC grade solvents (e.g., acetonitrile, water)
Procedure:
-
Dissolve the primary amine sample in 100 µL of 1 M sodium bicarbonate solution in a vial.[1]
-
Add 200 µL of the 1% Marfey's Reagent solution.[1]
-
Incubate the mixture at 40°C for 1 hour.[1]
-
After incubation, cool the reaction mixture to room temperature.[1]
-
Quench the reaction by adding 50 µL of 2 M HCl.[1]
-
The sample is now ready for injection into an HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector set to 340 nm.[1][4]
Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride (MTPA-Cl) for NMR Analysis
Materials:
-
Chiral alcohol (1.0 equivalent)[5]
-
(R)-(-)-MTPA chloride (1.2 equivalents)[5]
-
Anhydrous pyridine or CH₂Cl₂ with a catalytic amount of DMAP[5]
-
Deuterated solvent (e.g., CDCl₃)[5]
Procedure (perform two separate reactions for (R)- and (S)-MTPA-Cl):
-
To a solution of the chiral alcohol in the chosen solvent, add (R)-(-)-MTPA chloride.[5]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting alcohol is consumed.[5]
-
Quench the reaction (e.g., with water or saturated NH₄Cl solution) and perform a standard aqueous work-up.[5]
-
Purify the resulting diastereomeric ester using column chromatography.[5]
-
Dissolve the purified ester in the deuterated solvent and acquire a high-resolution ¹H NMR spectrum.[5]
-
Repeat the procedure with (S)-(+)-MTPA chloride.
-
Compare the spectra of the two diastereomers to determine the chemical shift differences (Δδ = δS - δR).[5]
Visualizing the Workflow and Selection Process
The process of chiral derivatization and agent selection can be visualized to aid in understanding and decision-making.
Caption: General workflow for chiral derivatization and analysis.
Caption: Decision tree for selecting a chiral derivatizing agent.
Conclusion
The indirect method of determining enantiomeric purity through the use of chiral derivatizing agents remains a powerful, versatile, and accessible technique. For NMR-based analysis, particularly when the assignment of absolute configuration is required, Mosher's acid and its analogues are highly effective.[1] For HPLC-based separations, Marfey's reagent is a robust and versatile option for amino acids, offering excellent resolution with standard UV detection.[1][3] The choice of CDA should be guided by the analyte's structure, the analytical instrumentation available, and the specific goals of the analysis, such as sensitivity requirements or the need for absolute configuration determination. A systematic approach, beginning with the selection of an appropriate agent based on established data and followed by the optimization of the reaction and analysis conditions, will lead to reliable and accurate determination of enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. (R)-(-)-1-(1-萘基)乙基异氰酸酯 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Assessing the Genotoxic Potential of Residual Camphor Sulfonic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of camphor sulfonic acid methyl ester (MCS), a potential impurity arising from the use of camphorsulfonic acid (CSA) in pharmaceutical manufacturing. Given the absence of public experimental genotoxicity data for MCS, this guide leverages in silico predictive data for MCS and compares it with established experimental data for well-characterized genotoxic alkylating agents, namely Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).
Introduction to Sulfonic Acid Esters as Potential Genotoxic Impurities (PGIs)
Sulfonic acid esters are a class of compounds of significant concern in the pharmaceutical industry.[1] They are recognized as potential genotoxic impurities (PGIs) due to their ability to act as alkylating agents.[2][3] These compounds can transfer an alkyl group to nucleophilic sites on DNA bases, which can lead to mutations and potentially carcinogenesis.[3] Consequently, regulatory bodies require strict control of these impurities in active pharmaceutical ingredients (APIs), often adhering to a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[3][4]
Camphorsulfonic acid (CSA) is a commonly used resolving agent and salt-former in API manufacturing.[3][5] If residual alcohols such as methanol are present during processing, there is a potential for the formation of its corresponding ester, this compound (MCS).[3] While the parent acid, D-10-camphorsulfonic acid, has been shown to be non-mutagenic in the Ames test and negative in the in vitro micronucleus test, its esters are considered structurally alerting for genotoxicity.[6][7]
Comparative Genotoxicity Data
As specific experimental data for MCS is not publicly available, we present a comparison between in silico predictions for MCS and experimental data for the comparator compounds MMS and EMS.
Table 1: Comparison of Genotoxicity Predictions and Experimental Data
| Compound | Genotoxicity Assessment Method | Result | Reference |
| This compound (MCS) | In silico (Derek Nexus, Sarah Nexus, VEGA Q-SAR) | Positive (Structural Alert, Classified as Class 3 PGI) | [3] |
| Methyl Methanesulfonate (MMS) | Bacterial Reverse Mutation Assay (Ames Test) - S. typhimurium TA100 (without S9) | Positive: >10-fold increase in revertants at 1000 µ g/plate | [8] |
| In vitro Micronucleus Assay (TK6 cells) | Positive: Significant increase in micronucleated cells at ≥2.5 µg/mL | [9] | |
| Ethyl Methanesulfonate (EMS) | Bacterial Reverse Mutation Assay (Ames Test) - S. typhimurium TA1535 | Positive: Dose-dependent increase in revertants | [10] |
| In vitro Micronucleus Assay (TK6 cells) | Positive: Significant increase in micronucleated cells at ≥62.5 µg/mL | [9] |
Mechanism of Action and Risk Assessment Workflow
The primary mechanism for the genotoxicity of sulfonic acid esters is DNA alkylation. The ester acts as an electrophile, and the alkyl group is transferred to nucleophilic sites on DNA, such as the N7 position of guanine. This process is outlined in the diagram below.
Caption: General mechanism of DNA alkylation by sulfonic acid esters.
The assessment of potential genotoxic impurities follows a structured workflow, beginning with computational assessments and progressing to in vitro and in vivo tests if necessary.
Caption: Workflow for genotoxicity assessment of a potential impurity.
Detailed Experimental Protocols
The following are summarized protocols for the two key in vitro genotoxicity assays mentioned in this guide, based on OECD guidelines.
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[11][12][13]
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively), meaning they cannot synthesize it and require it for growth.[11] The test substance is evaluated for its ability to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a medium lacking the specific amino acid.[12]
-
Test Strains: A standard set of strains is used to detect various types of mutations, including base-pair substitutions and frameshifts. Recommended strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[11][14]
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian metabolism and detect substances that become mutagenic after biotransformation.[13][14]
-
Procedure (Plate Incorporation Method):
-
The test substance, at several concentrations, is added to molten top agar.
-
The bacterial tester strain is added to the top agar.
-
For tests with metabolic activation, the S9 mix is also added.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two- to three-fold increase over the negative (solvent) control.[13][15]
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of cells.[16][17][18]
-
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during anaphase.[17][19] Their presence indicates that the test substance has damaged the chromosomes or the mitotic apparatus.
-
Cell Types: Various mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes are suitable.[16][20]
-
Cytokinesis Block: The method often includes the use of Cytochalasin B, which inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells.[17] This allows for the specific analysis of cells that have completed one nuclear division during or after exposure to the test substance, which is a prerequisite for micronucleus formation.[19]
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours) without S9.[16]
-
Cytochalasin B is added to the culture medium to block cytokinesis.
-
After an appropriate incubation period, cells are harvested, fixed, and stained.
-
Cells are analyzed microscopically for the presence of micronuclei in binucleated cells.
-
-
Data Analysis: The frequency of micronucleated cells is determined for each concentration. A substance is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[16] Cytotoxicity is also measured to ensure that observed effects are not artifacts of high toxicity.[16]
Logical Framework for Risk Management
For potential genotoxic impurities like MCS, a risk management decision process is employed, integrating computational and experimental data.
Caption: Decision logic for managing a PGI like MCS.
Conclusion
While direct experimental evidence for the genotoxicity of this compound is lacking, the available information provides a strong basis for a precautionary approach.
-
Structure-Activity Relationship: As a sulfonic acid ester, MCS belongs to a class of compounds with a well-established mechanism for genotoxicity.[2]
-
In Silico Evidence: Computational toxicology models predict MCS to be mutagenic, classifying it as a potential genotoxic impurity.[3]
-
Comparison with Alternatives: The genotoxic potential of MCS is inferred to be similar to other simple alkyl sulfonates like MMS and EMS, which are confirmed mutagens in standard assays.
-
Risk Management: In the absence of contradictory experimental data, MCS should be treated as a potential genotoxic impurity. Control strategies should focus on preventing its formation during the manufacturing process and/or demonstrating its removal to levels below the Threshold of Toxicological Concern (1.5 µ g/day ) in the final API.
References
- 1. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
- 2. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. D-10-camphorsulfonic acid: Safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nib.si [nib.si]
- 12. biosafe.fi [biosafe.fi]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. vivotecnia.com [vivotecnia.com]
- 15. bulldog-bio.com [bulldog-bio.com]
- 16. criver.com [criver.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Results Using Camphor Sulfonic Acid Methyl Ester: A Guide to Analytical Methodologies
This guide provides a comparative overview of analytical methodologies for the quantification of camphor sulfonic acid methyl ester, a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). The data presented is compiled from published analytical method validation studies. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques for the control of this impurity.
Data Presentation: Comparison of Analytical Methods
The performance of three common analytical techniques for the detection and quantification of this compound and related alkyl sulfonates is summarized below. The data is extracted from studies validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
Table 1: Method Performance for L-Camphorsulfonic Acid Methyl Ester using HPLC-MS
| Parameter | Reported Value |
| Linearity Range | 0.002 - 0.103 µg/mL |
| Correlation Coefficient (r) | 0.9992 |
| Recovery Rate | 80% - 120% |
| Precision (RSD%) | < 10% |
Data extracted from a study on the detection of voriconazole genotoxic impurities.[1]
Table 2: Method Validation Summary for Alkyl Camphorsulfonates using GC-FID and GC-MS
| Parameter | GC-FID | GC-MS |
| Methyl Camphorsulfonate (MCS) | ||
| Linearity (R²) | 0.9998 | 0.9994 |
| LOD (µg/mL) | 0.015 | 0.008 |
| LOQ (µg/mL) | 0.045 | 0.023 |
| Precision (RSD%) | 0.64 - 2.11% | 0.83 - 2.47% |
| Ethyl Camphorsulfonate (ECS) | ||
| Linearity (R²) | 0.9997 | 0.9995 |
| LOD (µg/mL) | 0.017 | 0.008 |
| LOQ (µg/mL) | 0.052 | 0.025 |
| Precision (RSD%) | 0.64 - 2.11% | 0.83 - 2.47% |
| Isopropyl Camphorsulfonate (ICS) | ||
| Linearity (R²) | 0.9998 | 0.9996 |
| LOD (µg/mL) | 0.018 | 0.009 |
| LOQ (µg/mL) | 0.055 | 0.027 |
| Precision (RSD%) | 0.64 - 2.11% | 0.83 - 2.47% |
This data is from a study that applied Analytical Quality by Design (QbD) principles to the development of these methods.[2] The GC-FID method demonstrated superior linearity and recovery, while the GC-MS method offered higher detection sensitivity.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. HPLC-MS Method for L-Camphorsulfonic Acid Methyl Ester
This method is designed for the detection of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester in voriconazole.[1]
-
Sample Preparation: The sample to be tested is dissolved in a suitable solvent such as methanol, acetonitrile, or an aqueous solution of either.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
2. GC-FID and GC-MS Methods for Alkyl Camphorsulfonates
These methods were developed for the quantification of methyl, ethyl, and isopropyl camphorsulfonates in APIs.[2]
-
Sample Preparation: Specific sample preparation details were not provided in the abstract. However, typical sample preparation for GC analysis involves dissolving the API in a suitable organic solvent.
-
Gas Chromatography Conditions:
-
The specific column, temperature program, and carrier gas flow rates were established through an Analytical QbD approach, with helium being used as the carrier gas in the study.[2]
-
-
Detection:
Mandatory Visualization
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of this compound as a potential genotoxic impurity in an active pharmaceutical ingredient.
Caption: General workflow for the analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Camphor Sulfonic Acid Methyl Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of camphor sulfonic acid methyl ester, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and its parent compounds. Camphorsulfonic acid is known to be corrosive and can cause severe skin burns and eye damage[1][2][3]. While the specific toxicity of the methyl ester is not fully detailed in available safety data sheets, it should be handled with the same level of caution as other sulfonic acid derivatives.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield[1][4].
-
Respiratory Protection: In case of dust or aerosol formation, use a self-contained breathing apparatus or a NIOSH-approved respirator[5][6].
-
Protective Clothing: A lab coat or apron should be worn to prevent skin contact[6].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Ventilate the area: Ensure adequate ventilation to disperse any vapors.
-
Contain the spill: Use a non-combustible absorbent material like sand, dry lime, or soda ash to cover the spill[7].
-
Collect the residue: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[4].
-
Clean the area: Wash the spill area with plenty of water, ensuring the runoff is collected for proper disposal and does not enter drains[5][7].
Major Spills:
-
Evacuate the area: Immediately alert others and evacuate non-essential personnel from the spill vicinity.
-
Contact safety personnel: Notify your institution's environmental health and safety (EHS) office or the designated emergency response team.
-
Avoid direct contact: Do not attempt to clean up a large spill without appropriate training and PPE.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be conducted in accordance with local, state, and federal regulations. As a sulfonic acid derivative, it should be treated as hazardous waste[8].
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in its original or a compatible, properly labeled container.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Irritant"), and the accumulation start date.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Alternatively, the waste must be transported by a licensed hazardous waste disposal company to an approved disposal facility[4].
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date, in accordance with regulatory requirements.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in readily available safety data sheets, the properties of the parent compound, camphorsulfonic acid, provide a strong indication of the expected hazards.
| Property | Value | Source |
| Molecular Formula | C11H18O4S | [5] |
| Molecular Weight | 246.3 g/mol | [5] |
| Appearance | White powder | [1] |
| Primary Hazards | Causes severe skin burns and eye damage | [1][2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Camphor sulfonic acid methyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Camphor Sulfonic Acid Methyl Ester, including operational and disposal plans.
Disclaimer: The safety data for this compound is limited and presents some inconsistencies. While one safety data sheet (SDS) suggests minimal health hazards[1], the parent compound, Camphor Sulfonic Acid, is classified as a corrosive substance that causes severe skin burns and eye damage[2][3][4][5][6][7]. Additionally, related compounds like methyl methanesulfonate are known to be toxic and potentially carcinogenic. Therefore, a cautious approach is strongly recommended, adhering to the stricter safety protocols associated with corrosive and potentially hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for corrosive and other hazardous properties, the following personal protective equipment is essential to prevent exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are crucial. A face shield should also be worn to protect the entire face.[8] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[2] Inspect gloves for any damage before use.[9] |
| Protective Clothing | A lab coat or other protective clothing is necessary to prevent skin contact.[2][10] | |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][5] A self-contained breathing apparatus may be necessary for significant releases.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is critical to minimize risks.
-
Preparation:
-
Handling:
-
Don the required personal protective equipment as detailed in the table above.
-
Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[8][10]
-
Prevent the formation of dust and aerosols.[9]
-
Use appropriate tools and techniques to handle the material, minimizing the risk of spills.
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8][2][5] Seek immediate medical attention.[8][2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[2][5] Wash the affected area with soap and plenty of water.[5] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.[2]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Sweep or shovel the material into a suitable container for disposal. Avoid generating dust.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste must be treated as hazardous waste.[8]
-
Disposal Method: Dispose of the waste through a licensed disposal company.[9] Do not empty into drains or release into the environment.
-
Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[2]
Workflow for Safe Handling of this compound
References
- 1. kmpharma.in [kmpharma.in]
- 2. lobachemie.com [lobachemie.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. (-)-Camphor Sulfonic Acid Methyl Ester | CAS No: 83603-04-7 [aquigenbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

